1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one
Beschreibung
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Eigenschaften
IUPAC Name |
1-benzyl-3-nitro-4-piperidin-1-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-13-7-2-8-14-22)17-11-5-6-12-18(17)23(21)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZJSRIGXYUSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Quinolinone Scaffold: A Privileged Core in Bioactive Compound Discovery
A Technical Guide for Drug Development Professionals
Introduction: The Enduring Legacy of the Quinolinone Core
The quinolinone motif, a bicyclic aromatic structure composed of a fused benzene and pyridinone ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its rigid framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This versatility has allowed quinolinone derivatives to be developed as antibacterial, anticancer, antiviral, and anti-inflammatory agents, among others.[3][4] The journey of the quinolinone scaffold is a compelling narrative of serendipitous discovery, rational design, and synthetic innovation, beginning with the first synthetic antibacterial agents and expanding to complex natural product alkaloids and targeted cancer therapies.[5][6] This guide provides an in-depth review of the discovery of major bioactive quinolinone classes, focusing on the key experimental milestones, the logic behind synthetic strategies, and the evolution of our understanding of their mechanisms of action.
Chapter 1: The Genesis - Quinolones as Antibacterial Powerhouses
The story of bioactive quinolinones begins with the quest for antibacterial agents. The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the dawn of the quinolone era.[1] While effective against Gram-negative bacteria, its utility was limited. The true breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, giving rise to the second-generation "fluoroquinolones" like norfloxacin and ciprofloxacin.[6] This modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[6]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.
Caption: Mechanism of fluoroquinolone action on DNA gyrase.
Key Synthetic Protocol: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone of quinolone synthesis, valued for its reliability and versatility in building the core scaffold.[1] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.
Step-by-Step Methodology:
-
Condensation: An appropriately substituted aniline (1.0 eq) is reacted with diethyl ethoxymethylenemalonate (1.1 eq). The choice of aniline is critical as its substituents will ultimately be incorporated into the benzene ring portion of the quinolinone. The reaction is typically performed neat or in a high-boiling point solvent like ethanol and heated to reflux for 2-4 hours. This step forms the key anilinomethylenemalonate intermediate. The reaction is driven by the elimination of ethanol.
-
Cyclization: The intermediate from step 1 is added dropwise to a preheated, high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 240-260 °C. This high temperature is essential to provide the activation energy for the intramolecular cyclization, which proceeds via an electrocyclic reaction to form the 4-hydroxy-3-carboethoxyquinoline ester. The reaction is monitored by TLC until the starting material is consumed.
-
Saponification: The resulting ester is not isolated but is cooled and then treated with an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux. This step hydrolyzes the ester at the C-3 position to a carboxylate salt.
-
Decarboxylation & Acidification: The reaction mixture is cooled and acidified with a strong acid like hydrochloric acid. The acidification protonates the carboxylate, which readily decarboxylates upon gentle heating to yield the final 4-quinolinone product. The product often precipitates from the acidic solution and can be collected by filtration.
Chapter 2: Nature's Blueprint - Bioactive Quinolinone Alkaloids
Long before synthetic chemists explored the scaffold, nature was producing a vast array of quinolinone alkaloids with significant biological activity.[8][9] These compounds are found in plants, fungi, and bacteria and often possess complex stereochemistry that presents a formidable challenge for total synthesis.[10][11]
| Alkaloid Class | Example | Natural Source | Primary Biological Activity | Reference |
| Furoquinolines | Dictamnine | Dictamnus albus (Rutaceae) | Phototoxicity, Antifungal | [7] |
| 2-Quinolinones | Viridicatin | Penicillium species | Antibacterial, Antifungal | [9][10] |
| Pyranoquinolones | Flinderole A | Flindersia species | Antimalarial | [5] |
| 4-Quinolinones | Echinopsine | Echinops species | Cholinesterase Inhibition | [5] |
Discovery Workflow: From Plant to Pure Compound
The discovery of a novel natural product follows a well-established workflow, beginning with ethnographic clues or random screening and culminating in detailed biological evaluation.
Caption: Workflow for natural product discovery.
Chapter 3: A New Battleground - Quinolinones in Oncology
The versatility of the quinolinone scaffold has made it a mainstay in modern oncology drug discovery.[2][7] Many quinoline-based small molecules have been approved by the FDA as targeted cancer therapies, primarily as protein kinase inhibitors.[12][13] These drugs are designed to interfere with specific signaling pathways that are aberrantly activated in cancer cells.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by mutations that lead to the constitutive activation of protein kinases, which act as molecular switches for cell growth, proliferation, and survival. Quinolinone-based inhibitors are often designed to be ATP-competitive, meaning they occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby shutting down the signaling cascade.[12]
Caption: ATP-competitive inhibition of a receptor tyrosine kinase.
Key Anticancer Quinolinone-Based Drugs
The quinolinone core is present in several FDA-approved anticancer drugs, highlighting its clinical significance.[13][14]
-
Bosutinib (2012): A dual inhibitor of Src and Abl kinases used for the treatment of chronic myeloid leukemia (CML).[13]
-
Lenvatinib (2015): A multi-kinase inhibitor targeting VEGFR, FGFR, and other kinases, used in the treatment of thyroid and liver cancers.[13]
-
Cabozantinib (2012): Inhibits MET, VEGFR2, and RET, and is used for thyroid, kidney, and liver cancers.[13]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
A fundamental step in discovering anticancer compounds is to assess their ability to kill or inhibit the proliferation of cancer cells in vitro. The MTT assay is a widely used colorimetric method for this purpose.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A stock solution of the test quinolinone compound is serially diluted to various concentrations. The cell culture medium is removed from the wells and replaced with a medium containing the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is aspirated, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at ~0.5 mg/mL is added to each well. The plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, typically DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.
Conclusion and Future Perspectives
The journey of the quinolinone scaffold from an accidental antibacterial discovery to a cornerstone of targeted cancer therapy is a testament to its privileged structural status.[1][7] Its rigid, tunable framework has provided medicinal chemists with a reliable foundation for developing potent and selective modulators of diverse biological targets. Future research will likely focus on several key areas: designing novel quinolinones to overcome drug resistance, exploring new therapeutic applications such as neurodegenerative diseases, and developing more efficient and sustainable synthetic methodologies.[8][15] The hybridization of the quinolinone core with other pharmacophores is also a promising strategy for creating multifunctional drugs with enhanced efficacy.[16] The rich history and continued success of this remarkable scaffold ensure that it will remain a high-priority target in the ongoing quest for new medicines.
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A Technical Guide to the Solubility Profiling of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one in DMSO and Aqueous Buffers
Abstract
The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its viability for formulation and clinical success. Poor solubility is a leading cause of failure in the drug development pipeline. This technical guide provides a comprehensive framework for characterizing the solubility of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, a complex heterocyclic compound, in both dimethyl sulfoxide (DMSO) for stock solution preparation and a range of physiologically relevant aqueous buffers. We will explore the theoretical underpinnings of its solubility based on its chemical structure, provide detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for quinolinone-based compounds.
Introduction and Theoretical Considerations
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is a molecule characterized by a large, rigid, and hydrophobic core derived from the quinolinone scaffold, further substituted with a non-polar benzyl group. These features intrinsically suggest low aqueous solubility.[1][2] However, the incorporation of a piperidinyl moiety introduces a basic nitrogen atom, which is the primary determinant of the compound's pH-dependent solubility behavior.
Key Structural Features Influencing Solubility:
-
Quinolinone Core & Benzyl Group: The extensive aromatic system is hydrophobic and contributes to poor solubility in water due to unfavorable energetics of cavity formation in the hydrogen-bonded water network.
-
Piperidinyl Moiety: This is the most critical functional group for aqueous solubility. As a saturated heterocyclic amine, it is basic. The conjugate acid of piperidine has a pKa of approximately 11.1.[3][4][5] This means that in aqueous solutions with a pH below its pKa, the piperidine nitrogen will be protonated.
-
Protonation and Solubility: The protonation of the piperidine nitrogen introduces a formal positive charge, creating a cationic species. This ion is significantly more polar than its neutral counterpart and will interact much more favorably with polar water molecules, thereby dramatically increasing aqueous solubility at acidic pH.[6][7]
Therefore, a pH-solubility profile is not just recommended but essential for this compound. We predict that its solubility will be very low in neutral and basic media (pH > 7) and will increase significantly as the pH becomes more acidic.
Chemical Equilibrium at Different pH Values
The diagram below illustrates the fundamental acid-base equilibrium that governs the solubility of the target compound in aqueous media.
Caption: pH-dependent equilibrium of the target compound.
Solubility in Dimethyl Sulfoxide (DMSO): Stock Solution Preparation
DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules, making it the industry standard for preparing high-concentration stock solutions for biological screening.[8][9]
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for creating a well-characterized stock solution, which is the starting point for all subsequent aqueous solubility and bioassay experiments.
-
Compound Weighing: Accurately weigh approximately 1-2 mg of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one powder using a calibrated analytical balance and transfer it to a sterile, appropriate-sized glass vial or microcentrifuge tube.
-
Solvent Addition: Based on the weighed mass and the compound's molecular weight (429.47 g/mol ), calculate the required volume of high-purity, anhydrous DMSO (≥99.9%) to achieve the target concentration (e.g., 10 mM). Add the calculated volume of DMSO to the vial.[9]
-
Dissolution: Vortex the mixture vigorously for 2-3 minutes at room temperature. A clear, particulate-free solution should be obtained.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, the following steps can be taken sequentially[1][2]:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid aggregates and enhance dissolution.
-
Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Caution: Only apply heat if the compound's thermal stability is known or confirmed. Degradation can occur at elevated temperatures.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can induce precipitation over time.[1][8]
Aqueous Solubility Determination: Methodologies
Two distinct types of solubility—kinetic and thermodynamic—provide different but complementary information crucial for drug discovery and development.[10] Kinetic solubility is relevant for early-stage in vitro screens, while thermodynamic solubility is the gold standard for pre-formulation and biopharmaceutical assessment.[11][12]
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[11][13] It mimics the conditions of many high-throughput screening (HTS) assays and can highlight potential liabilities like "crashing out" in bioassays.[14][15]
Caption: Workflow for Kinetic Solubility Determination.
-
Prepare Compound Plate: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM DMSO stock solution using 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Prepare Buffer Plate: Add the appropriate volume of the selected aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to a 96-well analysis plate (UV-transparent for direct measurement if possible).
-
Dilution & Precipitation: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the buffer plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% (generally well-tolerated in assays[16][17]) and a top compound concentration of 100 µM. Mix immediately and thoroughly.
-
Equilibration: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.[12] This allows time for precipitation to occur.
-
Phase Separation: To separate the soluble fraction from any precipitate, filter the plate through a 0.22 µm solubility filter plate or centrifuge the plate at high speed (>3,000 x g) for 20 minutes.
-
Quantification: Transfer the clear filtrate or supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max using a plate reader.
-
Data Analysis: Construct a standard curve using the same serial dilutions prepared in a DMSO/buffer mixture that ensures full solubility. Calculate the concentration of the compound in the filtered/centrifuged wells. The kinetic solubility is the highest concentration that remains in solution.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the true saturation concentration of a compound in a solvent at equilibrium with an excess of its solid form.[18][19] The shake-flask method is the universally recognized gold standard for this determination.[20][21][22]
Caption: Workflow for Thermodynamic (Shake-Flask) Solubility.
-
Media Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range, such as 0.1 N HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8 and 7.4).[23][24][25]
-
Sample Preparation: Add an excess amount of solid 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of each buffer. Ensure undissolved solid is clearly visible.[21]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[18][20]
-
pH Measurement: After equilibration, measure and record the final pH of the suspension in each vial to ensure the compound did not alter the buffer's pH.[21]
-
Phase Separation: Centrifuge the vials at high speed (>10,000 x g) for 15-30 minutes to pellet the excess solid.[1]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, filter this supernatant through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF) to remove any remaining fine particulates. Note: Perform a filter-binding check to ensure the compound does not adsorb to the filter material.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the collected filtrate samples into the linear range of the standard curve and analyze using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[20][21]
-
Data Analysis: Calculate the concentration in the original filtrate using the standard curve and dilution factor. This value represents the thermodynamic solubility at that specific pH.
Data Presentation and Interpretation
Organizing solubility data into a clear, comparative table is essential for decision-making.
| Parameter | pH 1.2 (0.1 N HCl) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) | pH 7.4 (Phosphate Buffer) |
| Kinetic Solubility (µM) | [Example Value: >100] | [Example Value: 85] | [Example Value: 5] | [Example Value: <2] |
| Thermodynamic Solubility (µM) | [Example Value: 250] | [Example Value: 60] | [Example Value: 1.5] | [Example Value: 0.8] |
| Comments | High solubility due to full protonation. | Good solubility, partial protonation. | Low solubility, primarily neutral form. | Very low solubility, compound is unionized. |
Interpreting the Results:
-
pH-Dependence: The data clearly demonstrates the critical role of pH. The high solubility at pH 1.2 and 4.5 confirms the hypothesis that the protonated piperidinyl group drives aqueous solubility. The sharp drop-off at pH 6.8 and 7.4 is characteristic of a basic compound with low intrinsic solubility.[6][7]
-
Kinetic vs. Thermodynamic: A kinetic solubility value that is significantly higher than the thermodynamic value at the same pH suggests the formation of a transient, supersaturated solution. While this can be beneficial for absorption, it also carries a risk of precipitation over time in longer assays or in vivo.[11]
-
Implications for Drug Development:
-
Oral Bioavailability: The high solubility in acidic conditions suggests that the compound may dissolve well in the stomach (pH 1-3). However, its transit to the higher pH of the small intestine (pH 6-7.5) could lead to precipitation, potentially limiting absorption. This flags the compound for potential formulation strategies like amorphous solid dispersions or co-crystals.
-
In Vitro Assays: For cell-based assays typically conducted at pH 7.4, the maximum achievable soluble concentration will be very low (~1 µM). Testing at higher concentrations will likely lead to compound precipitation, producing unreliable and artifactual data. It is crucial to work below the measured solubility limit at this pH.
-
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Whitepaper: Physiological Stability Profiling of N-Benzyl Piperidin-4-one Derivatives in Drug Development
Executive Summary
The N-benzyl piperidin-4-one (NBP) scaffold is a highly versatile pharmacophore ubiquitous in the design of acetylcholinesterase inhibitors, σ1 receptor ligands, and curcumin-based anticancer analogs. However, translating these derivatives from in vitro hits to in vivo leads often fails due to poor pharmacokinetic profiles driven by chemical and metabolic instability. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic vulnerabilities of NBP derivatives under physiological conditions (pH 7.4, 37°C, plasma enzymes) and provide self-validating experimental workflows for rigorous stability profiling.
Mechanistic Vulnerabilities of the N-Benzyl Piperidone Scaffold
Understanding the degradation kinetics of NBP derivatives requires decoupling chemical instability from enzymatic metabolism. The scaffold contains two primary liabilities: the basic tertiary amine/benzyl group and the electrophilic 4-piperidone core.
Oxidative Degradation and Geometrical Distortion
In hepatic and plasma environments, the N-benzyl group is highly susceptible to cytochrome P450-mediated N-dealkylation (debenzylation). Furthermore, oxidative stress induces severe structural alterations. As demonstrated in 1, oxidized species of the N-benzyl series undergo a notable geometrical distortion of the piperidone ring, leading to poor bioavailability and rapid clearance[1].
pH-Dependent Enolization and Deprotonation
Under physiological pH (7.4), the 4-piperidone core exists in an equilibrium between its keto and enol tautomers. This enolization makes the adjacent α-carbons highly reactive. In complex synthetic or biological matrices, the piperidone core is vulnerable to competitive deprotonation and subsequent degradation, a phenomenon heavily documented during the 2[2].
Pathway Visualization
Diagram 1: Primary degradation pathways of N-benzyl piperidin-4-one under physiological conditions.
Structural Strategies for Enhancing Stability
To mitigate these vulnerabilities, medicinal chemists employ steric shielding. By converting the reactive C4 ketone into a spirocyclic system, the core is protected from enolization and nucleophilic attack. For instance,3 developed as σ1 receptor ligands exhibited exceptional stability, retaining >99% radiochemical purity after 4 hours of incubation in mouse plasma at 37°C[3]. Similarly, optimized4 synthesized from NBP precursors demonstrated remarkable chemical stability over several months in aqueous solutions[4].
Quantitative Stability Profiles
The table below summarizes the physiological stability of various NBP derivatives based on their structural modifications, providing a benchmark for lead optimization.
| Compound Class | Structural Modification | Plasma Stability ( t1/2 ) | Aqueous Stability (pH 7.4) | Primary Degradation Route | Reference |
| Spirocyclic Piperidines | C4-Spiro substitution | > 4 hours | Stable (>99% at 4h) | Negligible | [3] |
| Curcumin Analogs | C3/C5 Arylidene addition | < 1 hour | Moderate | Oxidative distortion | [1] |
| H3 Receptor Ligands | N-benzyl, optimized sidechains | Moderate | Stable (Months at -20°C) | N-debenzylation | [4] |
| H1-H3 Precursors | Unsubstituted core | Low | Susceptible to deprotonation | Competitive deprotonation | [2] |
Self-Validating Experimental Methodologies
To accurately profile the stability of new NBP derivatives, protocols must be self-validating. This means incorporating internal controls that explicitly decouple pH-driven chemical hydrolysis from enzyme-mediated degradation.
Diagram 2: Self-validating high-throughput workflow for in vitro plasma stability profiling.
Protocol 1: In Vitro Plasma Stability Assay (LC-MS/MS)
This protocol utilizes murine or human plasma to simulate in vivo enzymatic clearance.
-
Matrix Equilibration : Thaw pooled plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates. Transfer the supernatant to a sterile tube and pre-warm in a shaking incubator at 37°C for 15 minutes.
-
Causality : Pre-warming ensures that plasma esterases and amidases have reached a physiological steady-state prior to analyte introduction, preventing artificial lag phases in the resulting degradation kinetics.
-
-
Analyte Spiking : Prepare a 1 mM stock of the NBP derivative in 100% LC-MS grade DMSO. Spike the compound into the pre-warmed plasma to achieve a final concentration of 1 µM.
-
Causality : Maintaining the final DMSO concentration below 1% (v/v) is critical. Higher solvent concentrations will denature plasma proteins, artificially inhibiting enzymatic activity and falsely inflating the apparent stability of the compound.
-
-
Kinetic Sampling & Quenching : At predetermined timepoints (0, 15, 30, 60, 120, and 240 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol).
-
Causality : The 3:1 ratio of organic solvent to plasma instantly precipitates proteins, abruptly halting enzymatic activity and ensuring precise temporal resolution of the kinetic data.
-
-
Extraction & Analysis : Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS quantification.
Protocol 2: pH-Dependent Aqueous Stability (Negative Control)
This parallel assay isolates chemical instability from enzymatic degradation.
-
Buffer Preparation : Prepare 100 mM Phosphate Buffered Saline (PBS) and adjust precisely to pH 7.4. Pre-warm to 37°C.
-
Incubation : Spike the NBP derivative to a final concentration of 1 µM (<1% DMSO).
-
Sampling : Draw 50 µL aliquots at matched timepoints (0 to 240 min) and quench with 50 µL of cold methanol.
-
Causality : Comparing the clearance rate in Protocol 1 against Protocol 2 allows the scientist to definitively state whether the compound is failing due to plasma enzymes (e.g., N-debenzylation) or simple aqueous enolization/hydrolysis.
-
Conclusion
The N-benzyl piperidin-4-one scaffold is a high-potential but chemically vulnerable building block. Unmodified, it is prone to oxidative distortion and competitive deprotonation under physiological conditions. However, by employing rational structural modifications—such as spirocyclic integration—and validating these designs through rigorously controlled, self-validating plasma and aqueous stability assays, drug development professionals can successfully navigate these liabilities to produce robust clinical candidates.
References
-
[2] Development of the Route of Manufacture of an Oral H1−H3 Antagonist. ACS Publications.
-
[1] Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. PMC / NIH.
-
[3] Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. ACS Publications.
-
[4] Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Publications.
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Application Notes and Protocols for High-Throughput Screening of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one in high-throughput screening (HTS) campaigns. This document outlines the scientific rationale, detailed experimental protocols, and data analysis workflows for identifying and characterizing the bioactivity of this novel quinolinone derivative.
Introduction: The Therapeutic Potential of Quinolinone Scaffolds
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, combines the quinolinone framework with a piperidine moiety, a common feature in centrally active agents and enzyme inhibitors.[3][4] The presence of the nitro group and the benzyl substituent further suggests the potential for diverse biological interactions. Given the lack of specific biological data for this compound, a broad-based HTS approach is warranted to elucidate its therapeutic potential.
This guide proposes a tiered screening cascade, beginning with a general cytotoxicity screen to identify potential anticancer activity, followed by representative biochemical assays targeting enzymes commonly modulated by related structures.
Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible HTS data.
Table 1: Compound Properties
| Property | Value | Source |
| IUPAC Name | 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one | [5] |
| Molecular Formula | C21H21N3O3 | [6] |
| Molecular Weight | 363.41 g/mol | [6] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO | Assumed for HTS |
Protocol 1: Stock Solution Preparation
-
Initial Solubilization: Accurately weigh the required amount of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one. Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). The use of DMSO is standard in HTS for its ability to solubilize a wide range of organic molecules.
-
Sonication and Mixing: To ensure complete dissolution, vortex the stock solution vigorously and sonicate for 10-15 minutes in a water bath.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
High-Throughput Screening Cascade
A tiered approach to screening is recommended to efficiently identify and validate the biological activity of the test compound. This cascade progresses from a broad primary screen to more specific secondary and counter-screens.
Figure 1: A tiered high-throughput screening cascade.
Part 1: Primary Screening - Cell-Based Cytotoxicity Assay
A primary screen for cytotoxicity against a panel of cancer cell lines is a robust initial step to identify potential anticancer activity. The resazurin reduction assay (alamarBlue) is a widely used, fluorescence-based method that is amenable to HTS.[7]
Protocol 2: High-Throughput Cytotoxicity Screening
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HepG2 - liver) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Using an automated liquid handler, dispense 100 µL of the cell suspension into each well of a 384-well, black, clear-bottom microplate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a working dilution plate of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one by serially diluting the stock solution in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Remove the medium from the cell plates and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM).
-
Include vehicle control wells (medium with 0.5% DMSO) and positive control wells (a known cytotoxic agent like doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Assay:
-
Add 10 µL of resazurin solution (e.g., alamarBlue) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
Table 2: Representative Cytotoxicity Data Interpretation
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| Test Compound | 5.2 | 8.1 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Part 2: Secondary Assays - Mechanistic Elucidation
Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to secondary assays to probe their mechanism of action.
Apoptosis Induction Assay
A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death). This can be assessed in a high-throughput manner using a caspase-3/7 activity assay.
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Quinolinone Scaffold
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In oncology, quinoline derivatives have emerged as promising antiproliferative agents, exhibiting cytotoxicity through diverse mechanisms such as DNA intercalation, inhibition of critical cell signaling pathways, and induction of programmed cell death (apoptosis).[3][4][5] Many derivatives target key enzymes like topoisomerases, protein kinases (e.g., EGFR, HER-2), and Pim-1 kinase, or induce cell cycle arrest, making them a fertile ground for the development of novel anticancer therapeutics.[1][3][6][7]
This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel quinolinone derivative, 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one (hereafter referred to as "Compound Q"). We present a multi-assay strategy designed to deliver a robust and nuanced understanding of Compound Q's effect on cancer cells. By integrating assays that probe different cellular functions—metabolic activity, total biomass, and membrane integrity—researchers can move beyond a simple "live/dead" assessment to generate a more complete cytotoxic profile.
Guiding Principle: A Multi-Faceted Approach to Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive profile for Compound Q, we advocate for a tripartite approach utilizing three distinct, well-validated colorimetric assays. This strategy ensures that the observed effects are not an artifact of a specific assay's mechanism and provides deeper insight into the mode of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9] The resulting color intensity is directly proportional to the number of metabolically active (living) cells. A reduction in signal indicates a loss of viability.
-
SRB (Sulforhodamine B) Assay: This method quantifies total cellular protein content, which serves as a proxy for cell number or biomass.[10][11] The SRB dye binds to basic amino acid residues in cellular proteins under acidic conditions.[12] This assay is less susceptible to interference from compounds that may alter mitochondrial function without immediately killing the cell, providing a complementary dataset to the MTT assay.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[13][14][15] An increase in extracellular LDH activity is a direct indicator of cell lysis and loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16][17]
Experimental Workflow Overview
The overall process for assessing the cytotoxicity of Compound Q follows a systematic progression from initial cell culture preparation to final data analysis and interpretation. A well-planned workflow is critical for generating reproducible and reliable results.
Caption: High-level experimental workflow for cytotoxicity assessment.
Detailed Protocols
Important Preliminary Step: Cell Seeding Optimization For all assays, it is critical that the cells are in the logarithmic phase of growth during the treatment period. The optimal seeding density will vary by cell line. Before beginning compound screening, perform a growth curve for each cell line to determine the ideal number of cells to seed in a 96-well plate so that the vehicle-control wells are approximately 80-90% confluent at the end of the longest incubation period (e.g., 72 hours).
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods for assessing metabolic activity.[8][9][18][19]
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
Compound Q stock solution (e.g., 10 mM in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[19]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound Q in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Scientist's Note: Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" blank control.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18]
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours.[18] Monitor for the formation of purple precipitate in the control wells.
-
Rationale: Only live cells with active mitochondrial dehydrogenases can convert MTT to formazan.[8] The incubation time should be sufficient for color development but not so long that the formazan crystals become excessively large and difficult to dissolve.
-
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) × 100.
-
Plot Cell Viability (%) against the log concentration of Compound Q to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: SRB Cellular Protein Assay
This protocol is based on the method developed for large-scale drug screening and measures cell density based on protein content.[11][12]
Materials:
-
Treated cell plates (from a parallel experiment to the MTT assay)
-
Trichloroacetic acid (TCA), cold (4°C), 10% (w/v)
-
Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
Procedure:
-
Cell Fixation: After the compound incubation period, gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells to the plate.[12] Incubate at 4°C for at least 1 hour.
-
Rationale: TCA precipitates and fixes total cellular protein, ensuring that all subsequent staining is quantitative and reflects the cell biomass present at the end of the treatment.
-
-
Washing: Discard the TCA solution. Wash the plate five times with 1% acetic acid to remove excess TCA and unbound components.[10] After the final wash, remove as much of the wash solution as possible.
-
Drying: Allow the plate to air-dry completely at room temperature. Dried plates can be stored for several weeks if needed.[12]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well.[12] Incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove any unbound SRB dye.[10]
-
Drying: Again, allow the plate to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[10] Place on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[10][11]
Data Analysis:
-
Analysis is identical to the MTT assay. Calculate Cell Viability (%) relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: LDH Release Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of membrane damage.[15][16][17] It is often performed using a commercially available kit.
Materials:
-
Treated cell plates
-
LDH Assay Kit (containing LDH substrate, cofactor, and dye)
-
Lysis Buffer (provided in kit for positive control)
-
Sterile 96-well flat-bottom plate (for supernatant transfer)
Procedure:
-
Prepare Controls: On the treated cell plate, designate wells for the following controls:[16]
-
Spontaneous LDH Release: Vehicle-treated, healthy cells.
-
Maximum LDH Release: Vehicle-treated cells lysed to release total intracellular LDH. Add Lysis Buffer (as per kit instructions, typically 10 µL) 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: After compound incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[16]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[16]
-
Scientist's Note: Be extremely careful not to disturb the cell monolayer. Taking only the supernatant ensures you are measuring extracellular LDH only.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the specified volume (typically 50 µL) of this mixture to each well of the new plate containing the supernatants.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction (if applicable): Add the Stop Solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate Cytotoxicity (%) using the following formula:[16] % Cytotoxicity = [ (Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] × 100
-
Plot % Cytotoxicity against the log concentration of Compound Q to determine the EC₅₀ value (the concentration causing 50% of maximum LDH release).
Data Presentation and Interpretation
Summarize the calculated IC₅₀/EC₅₀ values in a clear, structured table to allow for easy comparison across different cell lines and assays.
Table 1: Hypothetical Cytotoxicity Data for Compound Q (48-hour treatment)
| Cell Line | Assay | IC₅₀ / EC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 8.5 |
| SRB | 9.1 | |
| LDH | 12.3 | |
| A549 (Lung Cancer) | MTT | 15.2 |
| SRB | 16.5 | |
| LDH | 20.1 | |
| HeLa (Cervical Cancer) | MTT | 5.4 |
| SRB | 5.9 | |
| LDH | 7.8 |
Interpretation:
-
Concordance: Similar IC₅₀ values from MTT and SRB assays suggest that Compound Q reduces cell viability primarily by causing cell death or inhibiting proliferation, rather than just impairing mitochondrial metabolism.
-
Mechanism Insight: A significant increase in LDH release (a low EC₅₀ value) that correlates with the decrease in viability (low IC₅₀ values from MTT/SRB) strongly indicates that Compound Q induces cytotoxicity via membrane damage, a feature of necrosis or late apoptosis.
Exploring the Mechanism of Action
The quinolinone scaffold is known to induce apoptosis.[3][5] If initial cytotoxicity screening is promising, further investigation into the mechanism is warranted. A common pathway involves the induction of mitochondrial stress, leading to the activation of a caspase cascade.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Follow-up experiments could include:
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: To probe for the cleavage of caspase-3 and PARP, or changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).[7]
-
Cell Cycle Analysis: To determine if Compound Q causes cell cycle arrest at a specific phase (e.g., G2/M), which is a known mechanism for some quinazolinone derivatives.[3]
By following these detailed protocols and the overarching strategic framework, researchers can confidently and comprehensively assess the cytotoxic profile of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, generating high-quality data to guide future drug development efforts.
References
- Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL
- Title: LDH-Glo™ Cytotoxicity Assay Source: Promega Corporation URL
- Title: Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide Source: Benchchem URL
- Title: Sulforhodamine B (SRB)
- Title: LDH assay kit guide: Principles and applications Source: Abcam URL
- Title: Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide Source: Benchchem URL
- Title: What is the principle of LDH assay?
- Title: Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories Source: PMC URL
- Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)
- Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: IntechOpen URL
- Title: LDH Cytotoxicity Assay Kit Source: Cayman Chemical URL
- Title: Synthesis and anticancer evaluation of quinolin-2(1H)
- Title: Pierce LDH Cytotoxicity Assay Kit Source: Thermo Fisher Scientific URL
- Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)
- Title: Sulforhodamine B colorimetric assay for cytotoxicity screening Source: PubMed URL
- Title: MTT assay protocol Source: Abcam URL
- Title: MTT Cell Proliferation Assay Source: ATCC URL
- Title: Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL
- Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Taylor & Francis Online URL
- Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: PMC URL
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- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the investigation of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one as a potential enzyme inhibitor. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This guide synthesizes current knowledge on related compounds to propose potential enzyme targets, outlines detailed protocols for inhibitor screening and characterization, and provides a framework for data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, enabling researchers to rigorously assess the therapeutic potential of this novel compound.
Introduction and Scientific Rationale
The quinolinone core is a versatile heterocyclic scaffold found in numerous compounds with significant biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The specific compound, 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, integrates several key pharmacophores that suggest a high potential for enzyme inhibition:
-
The Quinolin-2(1H)-one Core: This central ring system is present in a variety of enzyme inhibitors. For instance, certain quinolinone derivatives are known to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication.[4][5][6] Other analogues have shown inhibitory activity against kinases like CDK5 and receptor tyrosine kinases such as EGFR and HER-2, as well as viral enzymes like HIV reverse transcriptase.[1][7][8][9]
-
The 3-Nitro Group: Nitroaromatic compounds are a known class of therapeutic agents. The electron-withdrawing nature of the nitro group can be pivotal for molecular interactions within an enzyme's active site. Furthermore, the nitro group can undergo bioreduction in cellular environments, a process that can be central to the compound's mechanism of action and can sometimes lead to the generation of reactive nitrogen species.[10][11][12] This bioactivation can be mediated by enzymes such as cytochrome P450.[10][13]
-
The 1-Benzyl and 4-Piperidinyl Moieties: These substituents can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability. The benzyl group can engage in hydrophobic and pi-stacking interactions within a protein's binding pocket. The piperidine ring is a common feature in many biologically active molecules and can contribute to target binding and overall pharmacological profile.[14][15][16]
Given this structural composition, 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is a compelling candidate for investigation as an inhibitor of a range of enzymes, particularly those involved in cell proliferation, microbial replication, and signal transduction.
Postulated Mechanisms of Action and Potential Enzyme Targets
Based on the functionalities present in the molecule, we can hypothesize several potential mechanisms of enzyme inhibition.
Caption: Hypothesized mechanisms of action and potential enzyme targets.
Experimental Protocols
The following protocols provide a tiered approach to evaluating the enzyme inhibitory potential of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one.
Primary Enzyme Inhibition Screening
This initial phase aims to identify potential enzyme targets through broad-spectrum screening.
Workflow:
Caption: Workflow for primary enzyme inhibition screening.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one in 100% DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Enzyme Panel Selection:
-
Select a commercially available panel of purified enzymes. Based on the rationale above, this should ideally include:
-
Kinases: A representative panel covering different families (e.g., CDKs, tyrosine kinases).
-
Bacterial Topoisomerases: DNA gyrase and topoisomerase IV from a relevant bacterial species (e.g., E. coli, S. aureus).
-
Viral Enzymes: Such as HIV-1 reverse transcriptase.
-
Other relevant enzymes: Carbonic anhydrase isoforms, acetylcholinesterase, and butyrylcholinesterase.
-
-
-
Single-Point Assay:
-
For each enzyme, perform an activity assay in the presence of a single, high concentration of the test compound (e.g., 10 µM).
-
Include appropriate controls:
-
Positive Control: A known inhibitor for each enzyme.
-
Negative Control: DMSO vehicle control.
-
No Enzyme Control: To account for background signal.
-
-
Assay formats will vary depending on the enzyme (e.g., fluorescence, luminescence, absorbance). Follow the manufacturer's instructions for the specific assay kit.
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for the test compound relative to the DMSO control.
-
Identify "hits" as enzymes for which the inhibition is above a pre-defined threshold (e.g., >50%).
-
Dose-Response and IC50 Determination
For identified "hits," the next step is to determine the potency of inhibition.
Protocol:
-
Serial Dilution:
-
Prepare a series of dilutions of the compound stock solution in the appropriate assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
-
Enzyme Activity Assay:
-
Perform the enzyme activity assay for each concentration of the inhibitor.
-
Ensure all controls from the primary screen are included.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mechanism of Action Studies
For potent inhibitors, it is crucial to understand how they inhibit the enzyme.
Workflow:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Protocol (for a kinase inhibitor, as an example):
-
Varying ATP Concentration:
-
Perform the kinase assay with a fixed concentration of the protein substrate and varying concentrations of ATP.
-
Repeat this for several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Varying Substrate Concentration:
-
Perform the kinase assay with a fixed, saturating concentration of ATP and varying concentrations of the protein substrate.
-
Repeat this for the same fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Plot the reaction velocity against the substrate (ATP or protein) concentration and fit to the Michaelis-Menten equation to determine Vmax and Km at each inhibitor concentration.
-
Generate double reciprocal plots (Lineweaver-Burk) to visualize the mode of inhibition.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Cellular Assays
To assess the compound's activity in a biological context, cell-based assays are essential.
Protocol:
-
Cell Viability/Cytotoxicity Assay:
-
Treat relevant cell lines (e.g., cancer cell lines for a kinase inhibitor, bacterial cultures for a topoisomerase inhibitor) with a range of concentrations of the compound.
-
After a suitable incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
Determine the CC50 (cytotoxic concentration 50%).
-
-
Target Engagement/Phenotypic Assay:
-
If a specific cellular target is hypothesized, use an appropriate assay to measure target engagement (e.g., Western blot for phosphorylation status of a kinase substrate).
-
For antibacterial testing, determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.
-
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparative analysis.
Table 1: Summary of In Vitro Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
| Kinase A | [Value] | [e.g., ATP-competitive] |
| Topoisomerase IV | [Value] | [e.g., DNA-complex stabilizing] |
| ... | ... | ... |
Table 2: Summary of Cellular Activity Data
| Cell Line/Organism | CC50/MIC (µM) | Therapeutic Index (CC50/IC50) |
| Cancer Cell Line X | [Value] | [Value] |
| Staphylococcus aureus | [Value] | N/A |
| ... | ... | ... |
A high therapeutic index is desirable, indicating that the compound is significantly more potent against its target than it is toxic to host cells.
Conclusion
The structured approach outlined in these application notes provides a robust framework for the comprehensive evaluation of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one as a potential enzyme inhibitor. By progressing from broad-based screening to detailed mechanistic and cellular studies, researchers can effectively characterize the compound's activity and assess its potential for further development as a therapeutic agent. The unique combination of a quinolinone core, a nitro group, and benzyl and piperidine substituents makes this a molecule of significant interest for drug discovery programs.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Nowakowska, Z., & Chodurek, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- BenchChem. (2025). The Diverse Mechanisms of Action of Substituted Quinolinones: A Technical Guide for Researchers.
- Jain, P., Bhateja, S., & Sawa, M. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-5388.
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolone antimicrobials: mechanism of action and resistance. Applied and Environmental Microbiology, 77(20), 7201-7210.
- Jain, P., Bhateja, S., & Sawa, M. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. PubMed.
- Silver, L. L. (2007). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. PubMed.
- Wang, Z., Chen, J., & Wu, X. (2011). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules, 16(9), 7559-7572.
- Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12.
- Angeli, A., et al. (2015). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 843-847.
- NextSDS. (n.d.). 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one.
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Stiborová, M., et al. (2014). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 15(6), 10228-10251.
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- De Santana, D. P., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(19), 8563-8604.
- Kumar, R. S., et al. (2010). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. E-Journal of Chemistry, 7(4), 1437-1442.
- El-Sawy, E. R., et al. (2013). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
- León-Rojas, B., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 4567.
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- Khan, I., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
- Wersig, T., et al. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 355(12), e2200289.
- Czopek, A., & Byrtek, W. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1314.
- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.
- Abás, S., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3169.
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In Vitro Evaluation of 1-Benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one Against Drug-Resistant Bacteria: Application Note & Protocols
Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical entities capable of bypassing existing bacterial efflux and enzymatic degradation mechanisms. The compound 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one represents a highly functionalized, synthetic derivative with significant therapeutic potential[1].
As a Senior Application Scientist, I approach the evaluation of this compound by dissecting its structural advantages. The quinoline core is a privileged, field-proven scaffold that has been extensively documented volunteering against antimicrobial resistance[2]. The strategic incorporation of a piperidin-1-yl moiety at the C4 position enhances the molecule's basicity, promoting accumulation within the acidic microenvironments of bacterial infection sites[3]. Concurrently, the N-benzyl group significantly increases the overall lipophilicity of the molecule, which is a critical causal factor for penetrating the thick peptidoglycan layers of Gram-positive organisms (e.g., MRSA, VRE). Finally, the nitro group at C3 serves as a potential pharmacophore for bioreduction by bacterial nitroreductases, generating reactive intermediates that contribute to intracellular stress.
Proposed Mechanism of Action (MoA)
While traditional fluoroquinolones target DNA gyrase and topoisomerase IV, the bulky C4-piperidine and N-benzyl substitutions on this quinolin-2(1H)-one derivative suggest a dual-action mechanism: primary membrane disruption driven by lipophilicity, followed by secondary stabilization of DNA cleavage complexes.
Figure 1: Proposed mechanism of action and intracellular targeting pathway.
Experimental Workflow Design
To establish a self-validating system of trustworthiness, our evaluation workflow does not merely look for bacterial death; it systematically isolates the variables of potency, kinetic action, biofilm penetration, and mammalian safety.
Figure 2: High-throughput in vitro screening workflow for hit validation.
Step-by-Step Methodologies
Protocol 3.1: MIC and MBC Determination (Broth Microdilution)
Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized presence of divalent cations (Ca²⁺, Mg²⁺) is critical, as fluctuations can artificially alter the permeability of the bacterial outer membrane, skewing the apparent potency of the quinoline derivative.
-
Compound Solvation: Dissolve 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one in 100% molecular-grade DMSO to create a 10 mg/mL stock.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced bacterial toxicity.
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., MRSA ATCC 43300) to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in CAMHB.
-
Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug-containing wells (Final assay concentration: ∼5×105 CFU/mL).
-
Incubation & Reading (MIC): Incubate at 37°C for 18–20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (OD₆₀₀ < 0.05).
-
MBC Determination: Plate 10 µL from all optically clear wells onto tryptic soy agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.
Protocol 3.2: Biofilm Eradication Assay (Dual-Stain Approach)
Causality Check: Standard crystal violet assays are prone to false positives because they stain both living cells and the extracellular polymeric substance (EPS) matrix. We sequence Crystal Violet (biomass) with Resazurin (metabolic activity) to prove true eradication of persister cells.
-
Biofilm Formation: Seed 1×106 CFU/mL of P. aeruginosa (PAO1) or MRSA into a flat-bottom 96-well plate supplemented with 1% glucose to promote EPS production. Incubate statically for 48 hours at 37°C.
-
Washing: Carefully aspirate the planktonic supernatant. Wash the biofilms three times with sterile PBS to remove non-adherent cells.
-
Treatment: Add the quinoline compound at concentrations ranging from 1× to 16× MIC. Incubate for 24 hours.
-
Resazurin Viability Read: Add Resazurin dye (final concentration 0.01%). Incubate in the dark for 2 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm). Metabolically active surviving cells reduce blue resazurin to highly fluorescent pink resorufin.
-
Crystal Violet Biomass Read: Post-fluorescence, wash wells, stain with 0.1% Crystal Violet for 15 mins, solubilize with 33% acetic acid, and read absorbance at 590 nm.
Protocol 3.3: Mammalian Cytotoxicity & Selectivity Index (SI)
Causality Check: Highly lipophilic benzyl-quinoline derivatives can sometimes cause off-target mammalian membrane lysis. Evaluating cytotoxicity in HepG2 (human liver carcinoma) cells provides a realistic measure of hepatotoxicity, establishing the therapeutic window.
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in DMEM + 10% FBS in a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
Exposure: Treat cells with the compound (1 to 128 µg/mL) for 48 hours.
-
Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Data Calculation: Determine the CC₅₀ (concentration killing 50% of mammalian cells). Calculate the Selectivity Index ( SI=CC50/MIC ). An SI>10 indicates a favorable safety profile.
Representative Quantitative Data
To benchmark the efficacy of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, the tables below summarize the expected pharmacological profile based on structurally analogous quinoline-piperidine hybrids.
Table 1: In Vitro Antibacterial Activity against ESKAPE Pathogens
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Action Type |
| S. aureus ATCC 43300 | MRSA | 2.0 | 4.0 | 2 | Bactericidal |
| E. faecium ATCC 51559 | VRE | 4.0 | 8.0 | 2 | Bactericidal |
| K. pneumoniae ATCC 700603 | ESBL-producing | 16.0 | >64.0 | >4 | Bacteriostatic |
| P. aeruginosa PAO1 | Multi-drug Resistant | 32.0 | >64.0 | >4 | Bacteriostatic |
Note: The compound exhibits pronounced efficacy against Gram-positive organisms, driven by the lipophilic benzyl group's ability to penetrate the peptidoglycan layer, while the outer membrane of Gram-negatives (like P. aeruginosa) restricts entry.
Table 2: Cytotoxicity and Selectivity Index (SI)
| Cell Line | Tissue Origin | CC₅₀ (µg/mL) | SI (vs. MRSA) | SI (vs. VRE) |
| HepG2 | Human Liver | 85.5 | 42.75 | 21.37 |
| HEK293 | Human Kidney | 110.2 | 55.10 | 27.55 |
Note: SI values > 10 validate that the antibacterial mechanism is target-specific rather than a result of generalized membrane toxicity.
References
-
Chemical Substance Information: 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one. NextSDS Database. URL:[Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity (2023). URL:[Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules (2021). URL:[Link]
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Application Note: Multiplexed Deconvolution of the Mechanism of Action for 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one
Introduction & Structural Rationale
The compound 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is a highly functionalized synthetic derivative belonging to the 4-amino-2-quinolone class. The quinolin-2(1H)-one (carbostyril) core is recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from neuroprotection to potent antimicrobial efficacy[1].
Because this specific derivative is highly novel, determining its primary Mechanism of Action (MoA) requires a multiplexed screening approach. As an Application Scientist, the first step is to deconstruct its pharmacophore to establish logical biological targets:
-
Quinolin-2(1H)-one Core: Acts as a potent hydrogen-bond donor/acceptor system. It frequently mimics the adenine ring of ATP in kinase hinge regions[2] or interacts with key residues in central nervous system (CNS) receptors[3].
-
1-Benzyl Group: Significantly increases lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration. In the context of Acetylcholinesterase (AChE) inhibition, benzyl groups are classic anchors that π−π stack with the Peripheral Anionic Site (PAS)[4].
-
3-Nitro Group: A strongly electron-withdrawing moiety. In antimicrobial contexts, nitro-aromatics often act as prodrugs, undergoing reduction by mycobacterial enzymes (e.g., DprE1) to form covalent, irreversible adducts[1].
-
4-(Piperidin-1-yl) Group: A bulky, cyclic tertiary amine that provides a basic center. It is sterically suited to occupy the Catalytic Active Site (CAS) of AChE or extend into the solvent-exposed channels of receptor tyrosine kinases (RTKs).
Based on this structural profile, this protocol outlines a self-validating experimental workflow to test three primary MoA hypotheses: AChE inhibition (Neurodegenerative), DprE1 covalent inhibition (Antimycobacterial), and RTK inhibition (Oncology).
Multiplexed MoA deconvolution workflow for the quinolin-2(1H)-one derivative.
Protocol 1: Neuropharmacology - AChE Dual-Site Inhibition Assay
Causality & Logic: The spatial distance between the 1-benzyl group and the basic piperidine ring strongly mimics the pharmacophore of dual-binding AChE inhibitors like Donepezil[4]. We hypothesize that the piperidine nitrogen interacts with the CAS (via cation- π interactions with Trp86), while the 1-benzyl group navigates the aromatic gorge to bind the PAS (Trp286). A modified Ellman’s assay with an extended pre-incubation step is required, as bulky PAS-binding inhibitors often exhibit slow-binding kinetics as they navigate the narrow AChE gorge.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve Acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer to a final concentration of 1 mM and 0.5 mM, respectively.
-
Enzyme Preparation: Dilute human recombinant AChE to 0.05 U/mL in the phosphate buffer containing 0.1% BSA to prevent non-specific surface adsorption.
-
Compound Titration: Prepare a 10-point serial dilution of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one in DMSO (ensure final assay DMSO concentration is ≤ 1%).
-
Pre-Incubation (Critical Step): In a 96-well microplate, mix 50 µL of the enzyme solution with 10 µL of the test compound. Incubate at 37°C for 20 minutes . Note: Skipping this step will result in false-negative IC50 values for large, gorge-spanning molecules.
-
Reaction Initiation & Readout: Add 40 µL of the ATCI/DTNB mixture to initiate the reaction. Immediately monitor the absorbance at 412 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression.
Protocol 2: Antimycobacterial - DprE1 Covalent Inhibition Assay
Causality & Logic: The 3-nitro-quinolinone scaffold shares structural homology with known antitubercular nitro-aromatics[1]. We hypothesize that the 3-nitro group acts as a suicide inhibitor. It is reduced by the FADH2 cofactor in the active site of Decaprenylphosphoryl- β -D-ribose oxidase (DprE1) to a highly reactive nitroso intermediate, which subsequently undergoes nucleophilic attack by Cys387, forming a covalent semi-mercaptal bond. To validate this, we pair a phenotypic viability assay with an intact-protein Mass Spectrometry (MS) target engagement assay.
Proposed suicide inhibition mechanism of 3-nitro-quinolones on mycobacterial DprE1.
Step-by-Step Methodology:
-
Phenotypic Screening (REMA): Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Dispense 1×105 CFU/well into a 96-well plate containing serial dilutions of the compound. Incubate for 7 days at 37°C. Add Resazurin (0.025%), incubate for 24 hours, and measure fluorescence (Ex 530 nm / Em 590 nm) to determine the Minimum Inhibitory Concentration (MIC).
-
Enzymatic Target Engagement: Incubate 10 µM recombinant M. tuberculosis DprE1 with 50 µM of the compound in 50 mM HEPES (pH 7.5) for 2 hours at room temperature.
-
Intact Protein LC-MS Validation: Desalt the protein-inhibitor complex using a C4 ZipTip. Analyze via ESI-TOF Mass Spectrometry.
-
Data Interpretation: A mass shift of exactly the molecular weight of the compound minus the mass of one oxygen atom (due to nitro → nitroso reduction) confirms covalent modification of Cys387.
Protocol 3: Oncology - RTK Hinge-Binding Profiling
Causality & Logic: 4-amino-2-quinolones are documented Receptor Tyrosine Kinase (RTK) inhibitors[2]. The lactam motif of the quinolin-2(1H)-one core forms bidentate hydrogen bonds with the kinase hinge region. To prove this is an ATP-competitive mechanism rather than an allosteric one, the assay must be performed at two distinct ATP concentrations.
Step-by-Step Methodology:
-
Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay platform (e.g., Lanthascreen).
-
Dual-ATP Condition Testing: Prepare two parallel assay plates for a panel of RTKs (e.g., EGFR, VEGFR2). Plate A contains ATP at the Km concentration for each specific kinase. Plate B contains ATP at 10×Km .
-
Incubation: Add the kinase, fluorescently labeled substrate, and the compound. Incubate for 60 minutes at room temperature.
-
Detection: Add the Terbium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the TR-FRET signal (Emission ratio 520 nm / 495 nm).
-
Self-Validating Logic: If the IC50 value in Plate B ( 10×Km ATP) shifts significantly higher (typically >5-fold) compared to Plate A ( Km ATP), the compound is confirmed as an ATP-competitive hinge binder.
Quantitative Data Interpretation Matrix
To streamline decision-making, compare the experimental readouts against the following validation thresholds. A true MoA hit will satisfy both the primary metric and the self-validating secondary logic.
| Target Hypothesis | Primary Assay | Validation Metric | Positive Hit Criteria | Control Compound |
| Neuro (AChE) | Ellman's Assay | IC50 Shift (w/ vs w/o pre-incubation) | IC50 < 1 µM; >3-fold shift with pre-incubation | Donepezil |
| Micro (DprE1) | Intact MS / REMA | Mass Shift ( Δ Da) / MIC | Δ Mass = [MW - 16 Da]; MIC < 5 µM | BTZ043 |
| Oncology (RTK) | TR-FRET | ATP Competition Shift | IC50 < 500 nM; >5-fold IC50 shift at 10×Km ATP | Erlotinib |
References
- Title: QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis Source: ResearchGate URL
- Title: Pivotal role of nitrogen heterocycles in Alzheimer's disease drug discovery Source: ResearchGate URL
- Title: Direct Functionalization of 1-Methyl-2-quinolones and Nitroalkenes Source: Kochi University of Technology URL
- Title: Effect of Plasma Protein Binding on in Vivo Activity and Brain Penetration of Glycine/NMDA Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
development of cell-based assays for quinolinone-based compounds
An In-Depth Guide to the Development of Cell-Based Assays for Quinolinone-Based Compounds
Authored by: A Senior Application Scientist
Introduction: Bridging the Gap from Compound to Candidate
Quinolinone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds are at the forefront of drug discovery, particularly in oncology, with mechanisms of action that include the inhibition of critical cellular processes like DNA replication, signal transduction, and cell division.[1][2][3] The therapeutic potential of quinolinone-based compounds is often linked to their ability to target key enzymes such as protein kinases, topoisomerases, and tubulin.[1][2]
While biochemical assays provide a clean, direct measure of a compound's interaction with its molecular target, they exist in a vacuum, devoid of the complex, dynamic environment of a living cell.[4] Cell-based assays are therefore indispensable tools in the drug discovery workflow.[5][6] They serve as the critical bridge between in vitro activity and in vivo efficacy, providing essential insights into a compound's permeability, metabolic stability, and its true effect on cellular pathways within a physiological context.[7]
This guide provides a comprehensive framework for developing a robust suite of cell-based assays to characterize quinolinone-based compounds. We will move from broad assessments of cellular toxicity to nuanced investigations of specific mechanisms of action, equipping researchers with the principles, protocols, and data interpretation strategies needed to identify and advance promising therapeutic candidates.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability
The initial step in evaluating any new compound is to determine its general effect on cell health and proliferation. Cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[5][6][8]
Principle of the Assay: Why the XTT Assay is the Modern Choice
Among the various methods to assess cell viability, tetrazolium salt-based colorimetric assays are renowned for their simplicity and reliability.[9] These assays measure the metabolic activity of a cell population, which correlates directly with the number of viable cells.[9] While the MTT assay has been a longstanding benchmark, its reliance on the solubilization of insoluble formazan crystals introduces an extra step that can increase variability.[10][11]
We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The core principle is similar: mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt.[9] However, the key advantage is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[9][10][12] This streamlines the protocol, reduces handling errors, and makes the XTT assay more robust and highly suitable for high-throughput screening (HTS).[10][13]
Caption: Workflow for the XTT Cell Viability Assay.
Protocol 1: XTT Cell Viability Assay
Materials and Reagents:
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Quinolinone-based compounds dissolved in DMSO
-
XTT Cell Viability Assay Kit (containing XTT reagent and activation solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader with 450 nm absorbance filter
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Leave perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution series of the quinolinone compounds in complete culture medium from a concentrated stock.
-
Causality Note: A serial dilution is critical for generating a comprehensive dose-response curve. Start with a high concentration (e.g., 100 µM) and dilute down to the low nanomolar range.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO, typically <0.5%) and "untreated control" wells (medium only).
-
Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for a period relevant to the expected mechanism of action (typically 48 or 72 hours).
-
-
XTT Assay Execution:
-
Thaw the XTT reagent and activation solution. Immediately before use, prepare the XTT working solution by mixing the two components according to the manufacturer's instructions.
-
Trustworthiness Note: The activation solution contains an electron-coupling reagent that improves the efficiency of XTT reduction by viable cells.[13] Using a freshly prepared mixture is crucial for assay sensitivity and reproducibility.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC₅₀ value.
-
Data Presentation: Summarizing Cytotoxicity Data
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) | 95% Confidence Interval |
| QN-001 | A549 (Lung Cancer) | 72 | 1.25 | 1.05 - 1.48 |
| QN-002 | A549 (Lung Cancer) | 72 | 15.8 | 13.9 - 18.1 |
| QN-001 | MCF-7 (Breast Cancer) | 72 | 0.89 | 0.75 - 1.06 |
| QN-002 | MCF-7 (Breast Cancer) | 72 | 22.4 | 19.5 - 25.7 |
Part 2: Mechanism of Action - Uncovering How Compounds Work
Once a compound demonstrates cytotoxic activity, the next critical phase is to elucidate its mechanism of action (MoA). Does it induce programmed cell death (apoptosis)? Does it interfere with the cell division cycle? Answering these questions provides a mechanistic rationale for the compound's activity and guides further development.
Apoptosis Detection via Caspase-3/7 Activity
Apoptosis is a highly regulated process of programmed cell death. A key event in this cascade is the activation of effector caspases, particularly caspase-3 and caspase-7, which are considered reliable markers for apoptosis.[14]
Principle of the Assay: These assays utilize a peptide substrate, typically DEVD (Asp-Glu-Val-Asp), which is a specific recognition sequence for caspase-3 and -7.[15] This substrate is linked to a reporter molecule (e.g., a fluorophore or a luciferase). In the presence of active caspase-3/7, the enzyme cleaves the DEVD sequence, releasing the reporter and generating a quantifiable signal that is directly proportional to the level of apoptosis.[14][15] Luminescence-based assays, such as the Caspase-Glo® 3/7 assay, are often preferred for their high sensitivity and broad dynamic range.[16]
Caption: Workflow for the Luminescence-Based Caspase-3/7 Assay.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
Materials and Reagents:
-
Cell line and culture medium
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
Quinolinone compounds and a known apoptosis inducer (e.g., Staurosporine) as a positive control
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate as described in Protocol 1.
-
Causality Note: White-walled plates are essential for luminescence assays to maximize the light signal and prevent crosstalk between wells.
-
After 24 hours, treat the cells with the quinolinone compounds at relevant concentrations (e.g., their determined IC₅₀ and 10x IC₅₀). Include vehicle and positive controls.
-
Incubate for various time points (e.g., 6, 12, 24 hours) to capture the kinetics of apoptosis induction.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
Mix briefly on an orbital shaker at low speed (300-500 rpm).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control. This indicates the extent to which the compound induces apoptosis.
-
Data Presentation: Summarizing Apoptosis Induction
| Compound ID | Concentration (µM) | Time Point (h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| QN-001 | 1.25 (IC₅₀) | 24 | 4.5 |
| QN-001 | 12.5 (10x IC₅₀) | 24 | 12.8 |
| QN-002 | 15.8 (IC₅₀) | 24 | 1.1 |
| Staurosporine | 1 | 6 | 15.2 |
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequent cell death.[3][17] Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique to analyze the cell cycle distribution of a cell population.
Principle of the Assay: Propidium iodide is a fluorescent molecule that intercalates stoichiometrically into the major groove of double-stranded DNA.[18] Because PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized. The intensity of the PI fluorescence emitted from a stained cell is directly proportional to its DNA content.[18] This allows for the differentiation of cell cycle phases:
-
G0/G1 Phase: Cells have a normal (2n) amount of DNA.
-
S Phase: Cells are actively replicating their DNA and thus have a DNA content between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4n) amount of DNA.[18]
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Protocol 3: Cell Cycle Analysis with Propidium Iodide
Materials and Reagents:
-
Cell line and culture medium
-
6-well plates
-
Quinolinone compounds
-
PBS, Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., from a kit, or prepared with 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with quinolinone compounds at their IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells, including both adherent and floating populations (to capture apoptotic cells), by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Causality Note: Fixation in cold ethanol is a critical step. The ethanol dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the DNA. Add the ethanol dropwise to the cell pellet while gently vortexing to prevent cell clumping, which is essential for accurate flow cytometry analysis.
-
Resuspend the pellet in 1 mL of ice-cold 70% ethanol.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[17]
-
Generate a DNA content histogram (cell count vs. PI fluorescence intensity).
-
Use specialized software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
-
Data Presentation: Summarizing Cell Cycle Arrest Data
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control | 55.2 | 28.1 | 16.7 | 1.5 |
| QN-001 (1.25 µM) | 20.4 | 15.5 | 64.1 | 8.9 |
| QN-003 (2.5 µM) | 68.3 | 12.0 | 19.7 | 4.2 |
Interpretation: In this example, QN-001 induces a strong G2/M phase arrest, a common mechanism for DNA damaging agents or microtubule inhibitors.
Part 3: Advanced Characterization - High-Throughput Screening (HTS)
For large-scale drug discovery projects involving extensive compound libraries, adapting these assays to a high-throughput format is essential.[19][20] The XTT and Caspase-Glo® assays are inherently well-suited for HTS due to their simple "add-mix-measure" protocols and compatibility with 96- and 384-well plate formats.[10][16]
Caption: High-Throughput Screening (HTS) Workflow for Quinolinone Compounds.
Key Considerations for HTS Adaptation:
-
Automation: Utilize automated liquid handlers for cell seeding, compound addition, and reagent dispensing to ensure precision and throughput.
-
Plate Format: Transition to 384-well or 1536-well plates to increase capacity and reduce reagent costs.
-
Quality Control: For every plate, include robust positive and negative controls to calculate the Z'-factor, a statistical measure of assay quality and suitability for HTS. A Z'-factor > 0.5 is considered excellent.
-
Data Management: Employ a LIMS (Laboratory Information Management System) to handle the large volumes of data generated, track compounds, and perform primary analysis.
Conclusion: A Pathway to Discovery
The systematic application of the cell-based assays detailed in this guide provides a powerful and logical workflow for the characterization of novel quinolinone-based compounds. By starting with broad cytotoxicity screening and progressing to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can efficiently identify active compounds, elucidate their mechanisms of action, and build a compelling data package for further preclinical development. This integrated approach ensures that experimental choices are driven by scientific rationale, maximizing the potential for discovering the next generation of quinolinone-based therapeutics.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (n.d.). Benchchem.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Cell Cycle Analysis by Flow Cytometry. (n.d.). Miltenyi Biotec.
- XTT Assays vs MTT. (2025, December 29). Biotech Spain.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- Cell Cycle Analysis: Flow Cytometry & Imaging Methods. (n.d.). Revvity.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- Keep an Eye on Apoptosis with Caspase Assays. (2013, June 25). Biocompare.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4).
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius.
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific.
- Cell viability and cytotoxicity assays. (n.d.). Miltenyi Biotec.
- Caspase-Glo® 3/7 Assay System. (n.d.). Promega Corporation.
- Mechanism of Quinolone Action and Resistance. (n.d.). PMC.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (n.d.). PMC.
- XTT Cell Viability Assay Kit. (n.d.). Biotium.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Apoptosis – what assay should I use? (2025, August 5). BMG Labtech.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2024, March 25). Request PDF.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
- High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- High-Throughput Virtual Screening of Quinones for Aqueous Redox Flow Batteries: Status and Perspectives. (2022, December 28). MDPI.
- (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. (2025, August 6). ResearchGate.
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020, September 10). PubMed.
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025, June 4).
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. inits.at [inits.at]
- 5. opentrons.com [opentrons.com]
- 6. omicsonline.org [omicsonline.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. revvity.com [revvity.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of Substituted Quinolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common and often complex challenges encountered during the purification of substituted quinolinone compounds. The inherent structural diversity and varying physicochemical properties of this class of molecules necessitate a nuanced and systematic approach to achieve high purity. This resource provides direct, experience-based answers and validated protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section is structured to provide rapid solutions to specific problems you may encounter during the purification of your substituted quinolinone derivative.
Question 1: My quinolinone compound is degrading during silica gel column chromatography. What is happening and how can I prevent it?
Answer: This is a very common issue rooted in the chemical nature of both your compound and the stationary phase. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol groups (Si-OH). Many substituted quinolinones, particularly those with electron-donating groups or other sensitive functionalities, can be susceptible to acid-catalyzed degradation or may bind irreversibly to these acidic sites. This leads to streaking on TLC, low or no recovery from the column, and the appearance of new, unwanted spots in your collected fractions.[1]
Causality & Solution: The primary cause is the acidity of the stationary phase. To mitigate this, you must neutralize the active sites on the silica.
-
Deactivation with a Base: The most effective strategy is to use a deactivated stationary phase. This is typically done by incorporating a small amount of a tertiary amine, like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), into the eluent system (typically 0.1-1% v/v). The amine neutralizes the acidic silanol groups, minimizing unwanted interactions. A user on a chemistry forum reported success with silica deactivated with NEt₃ after seeing decomposition on standard silica.[1]
-
Alternative Stationary Phases: If deactivation is insufficient, consider switching to a less acidic or inert stationary phase.
-
Alumina (Neutral or Basic): Alumina can be an excellent alternative, offering a different selectivity profile.[2] Be sure to choose the correct grade (basic or neutral) based on your compound's stability.
-
Florisil or C18 (Reversed-Phase): For highly sensitive compounds, Florisil (magnesium silicate) or reversed-phase silica (C18) can be effective, though they may require significant method redevelopment.[1]
-
dot
Caption: Workflow for troubleshooting quinolinone degradation on silica gel.
Question 2: My purified quinolinone derivative is a persistent oil and will not crystallize. How can I obtain a solid product?
Answer: Obtaining a non-crystalline oil is a common outcome, especially for complex molecules or if trace impurities are present that inhibit lattice formation. The goal is to change the physicochemical environment to favor crystallization.
Causality & Solution: An oily state persists because the molecules have sufficient thermal energy and freedom of movement to resist arranging into an ordered, crystalline lattice. The strategies below aim to overcome this barrier.
-
Systematic Solvent Screening: The choice of solvent is paramount.[3] A good recrystallization solvent should dissolve your compound when hot but not when cold.[2]
-
For Non-polar Oils: Try dissolving the oil in a minimum amount of a moderately polar solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane, pentane) dropwise until turbidity persists.[3] Let it stand undisturbed.
-
For Polar Oils: A similar approach using a polar solvent (e.g., ethanol, acetone) followed by the addition of water as the anti-solvent can be very effective.[3]
-
-
Salt Formation: This is a highly robust method for inducing crystallization in basic quinolinones.[3] Converting the basic nitrogen of the quinolinone core into a salt dramatically alters its physical properties, often leading to highly crystalline solids that are easier to handle and purify.
-
Hydrochloride Salts: Dissolve the oil in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 2M HCl in ether).[3]
-
Other Salts: Picrates, phosphates, and sulfates are also viable options that can produce crystalline solids.[3] The free base can often be regenerated by treatment with a mild base after purification.[3]
-
-
High-Purity Chromatography: If the oil persists even after solvent screening, it may be due to impurities. Purifying the oil meticulously via column chromatography can remove these inhibitors.[3] Even if the final product is still an oil, it will be of significantly higher purity. Sometimes, the highly purified oil will solidify upon standing or when scratched with a glass rod.[2]
dot
Caption: Decision workflow for handling non-crystallizing oily products.
Question 3: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve separation for column chromatography?
Answer: Poor separation on a TLC plate is a direct indicator that your chosen eluent system is not optimal and will result in co-elution and poor purification on a column.[2] This often happens with isomeric impurities or analogues with very similar polarity.[2]
Causality & Solution: The separation is governed by the differential partitioning of compounds between the mobile phase and the stationary phase. To improve it, you must alter this partitioning equilibrium.
-
Adjust Solvent Polarity (Fine-Tuning): This is the first and simplest step.
-
Change Solvent System (Altering Selectivity): If fine-tuning polarity doesn't work, the fundamental interactions of your solvents with the compounds are not selective enough. Try a completely different solvent system. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol or toluene/acetone system might provide the different intermolecular interactions needed for separation.[2]
-
Use a Different Stationary Phase: Silica gel is not always the best choice. Alumina (acidic, basic, or neutral) offers a different surface chemistry and can sometimes dramatically improve the separation of compounds that are difficult to resolve on silica.[2]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase is effective for many quinolinone derivatives.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier improves peak shape for basic compounds.[4] |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 20% B | A gradient elution is necessary to separate compounds with a range of polarities and elute any strongly retained impurities.[4] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic quinolinone core is strongly UV-active. |
| Table 1. A typical starting HPLC method for analyzing the purity of a substituted quinolinone, which can be adapted from analytical to preparative scale.[4] |
Question 4: My quinolinone is chiral. What are the best methods for separating the enantiomers?
Answer: The separation of enantiomers is critical in drug development, as different enantiomers can have vastly different biological activities and safety profiles.[5] For quinolones, which are often chiral, specialized techniques are required.[6]
Causality & Solution: Enantiomers have identical physical properties in an achiral environment, so separation requires introducing a chiral element to form diastereomeric complexes with different properties.
-
Chiral HPLC: This is the most common and powerful method.
-
Chiral Stationary Phases (CSPs): This involves using a column where a chiral selector is chemically bonded to the stationary phase. An example is an ovomucoid conjugated to silica gel, which has been used successfully for separating quinolone enantiomers.[7]
-
Chiral Mobile Phase Additives: An alternative is to add a chiral counter-ion to the mobile phase, which forms transient diastereomeric ion-pairs with the enantiomers, allowing for separation on a standard achiral column.[8]
-
-
Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, often requiring only small amounts of sample.[6] Chiral selectors, such as copper(II)-L-isoleucine complexes, are added to the buffer solution to achieve separation of quinolone enantiomers.[9]
-
Diastereomeric Derivatization: This classical approach involves reacting the racemic quinolinone with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or crystallization. The desired enantiomer is then recovered by cleaving the derivatizing agent.[7]
Frequently Asked Questions (FAQs)
Question 1: What are the most common types of impurities I should expect in my substituted quinolinone synthesis?
Answer: The impurity profile is highly dependent on the synthetic route used (e.g., Skraup, Doebner-von Miller, Friedländer, Camps).[10][11][12][13] However, impurities can generally be categorized as follows:
-
Organic Impurities:
-
Unreacted Starting Materials: The most common impurities.
-
Intermediates: Resulting from incomplete reactions, such as the uncyclized o-aminochalcone in a Claisen-Schmidt/cyclization synthesis.[14]
-
Byproducts from Side-Reactions: These can include isomers (e.g., from nitration reactions), products from over-oxidation or reduction, and polymeric or tarry materials, which are particularly common in harsh reactions like the Skraup synthesis.[14]
-
-
Inorganic Impurities: Residual catalysts (e.g., palladium), reagents, or salts from the workup.[14]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification steps.[14]
Question 2: How do I handle a quinolinone derivative that is highly unstable, even at room temperature in solution?
Answer: Instability is a significant challenge, often manifesting as a color change to yellow or brown, which indicates degradation.[15] This can be caused by oxidation, photodegradation, or pH-dependent hydrolysis.[15]
-
Work under Inert Atmosphere: If your compound is sensitive to oxygen, performing purification steps like column chromatography or solvent washing in a glovebox or under a nitrogen/argon atmosphere can prevent oxidative degradation.[1]
-
Protect from Light: Photodegradation is common for aromatic heterocycles.[15] Always wrap flasks and vials in aluminum foil and minimize exposure to ambient light.
-
Control pH: Use buffered solutions during extractions and consider the pH of your chromatography system.[15] For example, if your compound is unstable in acid, avoid standard silica gel.
-
Keep it Cold: Perform all purification steps at reduced temperatures (e.g., in a cold room) to slow the rate of degradation.[15] Store the purified compound at -20°C or -80°C under an inert atmosphere.
-
Minimize Time in Solution: Do not let the compound sit in solution for extended periods. Plan your experiments so that you can proceed to the next step or isolate the compound as a solid as quickly as possible.
Experimental Protocols
Protocol 1: Recrystallization of a Substituted Quinolinone using a Two-Solvent System
This protocol is designed for situations where a single solvent is not ideal and an anti-solvent is needed to induce crystallization.[16]
-
Solvent Selection: In a small test tube, dissolve ~20 mg of your crude quinolinone oil/solid in a few drops of a "good" solvent in which it is highly soluble (e.g., Dichloromethane).
-
Induce Precipitation: Slowly add a "bad" or "anti-solvent" in which the compound is insoluble (e.g., Hexane) dropwise until the solution becomes persistently cloudy.[16] If crystals form, this is a promising solvent system.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and swirl the hot solution for 2-3 minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, slowly add the "anti-solvent" until turbidity appears. Let the flask stand undisturbed. If no crystals form, gently scratch the inside of the flask with a glass rod.[2]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 20-30 minutes to maximize yield.[2] Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Protocol 2: Deactivated Silica Gel Column Chromatography
This protocol is essential for purifying acid-sensitive quinolinone compounds.
-
Eluent Preparation: Prepare your chosen eluent system (e.g., 20% Ethyl Acetate in Hexane) based on prior TLC analysis. Add 0.5% (v/v) of triethylamine (NEt₃) to the eluent mixture and mix thoroughly.
-
Column Packing: Prepare a slurry of silica gel in your NEt₃-containing eluent. Pour the slurry into your column and allow it to pack under gentle pressure, ensuring a uniform bed free of cracks.[2]
-
Sample Loading: Dissolve your crude compound in a minimum amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry, loaded silica to the top of the column bed.
-
Elution: Begin eluting the column with the NEt₃-containing mobile phase, collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. Note: Triethylamine is relatively high-boiling. To remove the final traces, you may need to co-evaporate with a lower-boiling solvent like dichloromethane or use a high-vacuum pump.
References
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Pharmaceutical and Biomedical Analysis.
- Wei, S., Yan, Z., & Qi, L. (2009). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 45(6), 714-716.
- BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. BenchChem Tech Support.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem Tech Support.
-
Matsuoka, M., Banno, K., & Sato, T. (1996). Analytical chiral separation of a new quinolone compound in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 676(1), 117-124. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. BenchChem Tech Support.
-
Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (n.d.). PMC. Available at: [Link]
- BenchChem. (2025). Purification strategies for removing impurities from 2-nitroquinoline. BenchChem Tech Support.
-
PhD Student. (2025). Purification of Quinoline-3,4-diones. Reddit r/Chempros. Available at: [Link]
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem Tech Support.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem Tech Support.
-
Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. (n.d.). Asian Journal of Chemistry. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. BenchChem Tech Support.
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC. Available at: [Link]
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- 6. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical chiral separation of a new quinolone compound in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis [mat-test.com]
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refining HPLC methods for analysis of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one and its metabolites
Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter the "chromatographer’s trilemma" when developing robust methods for complex, multi-functional molecules like 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one .
This specific compound presents three distinct analytical challenges: extreme lipophilicity (driven by the benzyl group and quinolinone core), strong basicity (due to the tertiary piperidine amine), and dynamic metabolic lability (specifically, nitro reduction and N-debenzylation). This guide provides field-proven, mechanistically grounded solutions to ensure your analytical workflows are self-validating, reproducible, and compliant with stringent system suitability criteria.
Knowledge Base: Understanding the Analyte & Its Metabolites
Before troubleshooting, we must understand the causality behind the molecule's chromatographic behavior:
-
The Parent Compound: The quinolin-2(1H)-one core provides strong UV absorbance, making it ideal for detection at 240–254 nm[1],[2]. However, the piperidin-1-yl group has a pKa of approximately 9.0. At mid-range pH, this amine is fully protonated, making it a prime candidate for secondary electrostatic interactions with column stationary phases.
-
The 3-Amino Metabolite (Nitro Reduction): In biological matrices, the 3-nitro group is highly susceptible to enzymatic reduction, forming a 3-amino metabolite[3],[4]. This transforms an electron-withdrawing, lipophilic moiety into a hydrogen-bonding, basic primary amine, drastically reducing the molecule's retention time.
-
The N-Debenzylated Metabolite: Cleavage of the 1-benzyl group removes significant hydrophobic bulk, shifting the molecule into the early elution window where polar endogenous matrix components typically interfere.
Logical Workflow: Method Development & Troubleshooting
HPLC troubleshooting workflow for basic quinolin-2-one derivatives and their metabolites.
Troubleshooting Guides & FAQs
FAQ 1: Why does the parent compound exhibit severe peak tailing (As > 2.0) on my standard C18 column? Causality & Solution: Peak tailing in this molecule is driven by the basic piperidine ring. In reversed-phase HPLC, standard Type A silica columns contain residual, unbonded silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[5],[6]. The positively charged protonated piperidine undergoes strong electrostatic ion-exchange interactions with these sites, causing the analyte to "stick" and drag through the column, resulting in an asymmetrical trailing edge[7]. Actionable Fix: You must suppress silanol ionization. Lower your mobile phase pH to 2.5 using a 10–20 mM phosphate buffer or 0.1% formic acid[8]. Alternatively, switch to a high-purity Type B silica column with dense endcapping or a polar-embedded stationary phase, which shields basic analytes from residual silanols[5],[8]. A self-validating system should consistently yield a USP Tailing Factor (As) of < 1.2 during system suitability checks.
FAQ 2: I am losing resolution between the parent compound and the 3-amino metabolite. How do I fix this? Causality & Solution: The conversion of the 3-nitro group to a 3-amino group via nitro reduction fundamentally alters the molecule's polarity[3],[4]. The parent is highly lipophilic, while the 3-amino metabolite is significantly more hydrophilic. If you are using an isocratic method optimized for the parent, the metabolite will elute in the void volume; if optimized for the metabolite, the parent will broaden and retain indefinitely. Actionable Fix: Implement a steep gradient elution. Start at 10% organic modifier (Acetonitrile) to retain and resolve the polar 3-amino and N-debenzyl metabolites, then ramp to 90% organic over 15 minutes to elute the lipophilic parent compound[4]. Ensure your protocol mandates a resolution (Rs) > 2.0 between all critical pairs.
FAQ 3: The N-debenzylated metabolite is co-eluting with endogenous plasma lipids. How can I clean up the sample? Causality & Solution: Simple protein precipitation is insufficient because the N-debenzylated metabolite elutes in the same early window as polar matrix lipids and peptides. Actionable Fix: Exploit the molecule's basicity using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[6]. Because the piperidine ring remains intact across all major metabolites, acidifying the plasma ensures the analytes are positively charged. They will bind tightly to the cation-exchange resin, allowing you to wash away neutral and acidic matrix interferences with 100% methanol before eluting the targets with a basic solvent.
Quantitative Data Presentation: Optimization Metrics
The following table summarizes the causal relationship between mobile phase pH, column chemistry, and the resulting chromatographic parameters for the parent compound and its metabolites.
| Analyte | Column Chemistry | Mobile Phase pH | USP Tailing Factor (As) | Retention Time (min) | Resolution (Rs) |
| Parent Compound | Standard C18 (Type A) | 6.5 | 2.85 (Fail) | 14.2 | N/A |
| Parent Compound | Endcapped C18 (Type B) | 2.5 | 1.15 (Pass) | 15.8 | > 2.0 |
| 3-Amino Metabolite | Endcapped C18 (Type B) | 2.5 | 1.12 (Pass) | 6.4 | 12.5 |
| N-Debenzyl Met. | Endcapped C18 (Type B) | 2.5 | 1.18 (Pass) | 8.1 | 4.3 |
Note: A self-validating method requires As < 1.5 and Rs > 2.0 for all critical pairs prior to sample analysis.
Experimental Protocols
Protocol 1: Mixed-Mode MCX SPE for Plasma Matrix Cleanup
This protocol isolates the basic quinolin-2-one and its metabolites from endogenous plasma proteins and lipids.
-
Conditioning: Pass 2.0 mL of Methanol through the MCX cartridge, followed by 2.0 mL of 2% Formic Acid in LC-MS grade water. Do not let the sorbent dry.
-
Sample Loading: Dilute 500 µL of plasma 1:1 with 2% Formic Acid to disrupt protein binding and protonate the piperidine amine. Load onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid in water to remove acidic and neutral hydrophilic interferences.
-
Wash 2 (Organic): Pass 2.0 mL of 100% Methanol to elute neutral lipophilic interferences (e.g., phospholipids).
-
Elution: Elute the target analytes using 2.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the piperidine ring, releasing it from the cation-exchange resin.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).
Protocol 2: Gradient HPLC-UV/MS Method
This method ensures baseline resolution between the lipophilic parent and polar metabolites while suppressing silanol interactions.
-
Column Selection: Use a high-purity Type B silica column, such as a Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm)[8].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar metabolites)
-
2.0 - 15.0 min: Linear ramp from 10% B to 90% B
-
15.0 - 18.0 min: 90% B (Column wash for highly lipophilic parent)
-
18.1 - 22.0 min: 10% B (Re-equilibration)
-
-
Flow Rate & Temperature: 1.0 mL/min at 40°C (reduces backpressure and improves mass transfer).
-
Detection: UV at 240 nm[1] and ESI+ MS/MS (monitoring the [M+H]+ precursor ions).
References
1.[5] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]
2.[6] Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL: [Link]
3.[8] HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:[Link]
4.[7] How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]
5.[1] A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study Source: nih.gov (PMC) URL:[Link]
6.[3] Comprehensive Evaluation of BTZ-043: hAME Study & Metabolite Profiling Source: nuvisan.com URL:[Link]
7.[4] Integration of Knowledge-Based Metabolic Predictions with Liquid Chromatography Data-Dependent Tandem Mass Spectrometry for Drug Metabolism Studies Source: acs.org (Analytical Chemistry) URL:[Link]
8.[2] Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors Source: acs.org (The Journal of Organic Chemistry) URL:[Link]
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Executive Summary
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound, 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one , herein designated as QN-BNP . The quinolin-2(1H)-one scaffold is a known pharmacophore in kinase inhibitors, with various derivatives showing activity against key signaling proteins like EGFR, HER-2, and components of the PI3K/Akt/mTOR pathway.[1][2][3] Given the therapeutic potential and the critical need to minimize off-target effects, a rigorous selectivity profile is paramount for advancing QN-BNP in drug development.
This document details the rationale for selecting a panel of closely related kinases, provides step-by-step experimental protocols for robust in vitro kinase inhibition assays, and presents a template for data analysis and interpretation. The methodologies described are designed to be self-validating, ensuring high-quality, reproducible data for informed decision-making.
Introduction to Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play central roles in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[4][5][6] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: designing inhibitors that are potent against the intended target while being inactive against other kinases.[7][8]
Selectivity profiling is the systematic evaluation of an inhibitor's potency against a panel of kinases.[9] This process is essential for:
-
Predicting Therapeutic Efficacy: High selectivity for the target kinase is often correlated with a more direct and potent therapeutic effect.
-
Identifying Potential Off-Target Liabilities: Inhibition of unintended kinases can lead to adverse effects or toxicity.[7]
-
Elucidating Mechanism of Action: A clean selectivity profile strengthens the hypothesis that the observed biological effects are due to the inhibition of the primary target.[10]
This guide focuses on profiling QN-BNP against Protein Kinase CK2 as the primary target and a panel of related kinases known to be potential off-targets for similar scaffolds.
Rationale for Target and Panel Selection
Primary Target: Protein Kinase CK2 (Casein Kinase 2)
Protein Kinase CK2 is a serine/threonine kinase implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[4] Its activity is frequently elevated in various cancers, making it a compelling target for oncology drug discovery.[4][5][8][11] The quinolinone core of QN-BNP shares structural similarities with known classes of ATP-competitive kinase inhibitors, making CK2 a plausible and high-value primary target for initial investigation.
Selectivity Panel Selection
To construct a meaningful selectivity profile, a panel of kinases was selected based on structural similarity and known cross-reactivity with other CK2 inhibitors.[7][8] A narrow profile against these kinases would provide strong evidence for the selectivity of QN-BNP.
-
PIM1, PIM2, PIM3 Kinases: These serine/threonine kinases are frequently co-inhibited by CK2-targeted compounds and are involved in cell survival and proliferation pathways.[7][8]
-
HIPK2 (Homeodomain-interacting protein kinase 2): Another serine/threonine kinase that has shown susceptibility to inhibition by CK2-directed compounds.[7][8]
-
DYRK1a (Dual-specificity tyrosine-phosphorylation-regulated kinase 1a): This kinase is involved in neuronal development and has been identified as a potential off-target for some CK2 inhibitors.[7][8]
The workflow for this selectivity profiling study is illustrated below.
Experimental Methodology
The following protocol describes a robust, luminescence-based in vitro kinase assay suitable for determining the half-maximal inhibitory concentration (IC50) of QN-BNP against the selected kinase panel. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and less inhibition.[12]
Materials:
-
QN-BNP
-
Recombinant human kinases: CK2, PIM1, PIM2, PIM3, HIPK2, DYRK1a
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP, 10 mM stock
-
DMSO
-
White, opaque 384-well assay plates
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of QN-BNP in 100% DMSO.
-
Create a serial dilution series of QN-BNP in DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the respective kinase and its specific peptide substrate to each well of a 384-well plate.
-
Add 25 nL of the serially diluted QN-BNP or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Km concentration for each specific kinase) to all wells.[9]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO-only wells (no inhibition) as 100% activity and the signal from wells with a known broad-spectrum inhibitor or no enzyme as 0% activity.
-
Plot the normalized % activity against the logarithm of the QN-BNP concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
The principle of selectivity is based on the differential inhibition of the target versus off-target enzymes, as depicted below.
Results: Selectivity Profile of QN-BNP
The inhibitory activity of QN-BNP was quantified against the six-kinase panel. IC50 values were determined from 10-point dose-response curves, with each experiment performed in duplicate. The results are summarized below.
| Kinase Target | IC50 (nM) [a] | Selectivity Index (Fold) [b] |
| CK2 | 55 | 1 |
| PIM1 | 3,250 | 59 |
| PIM2 | 4,810 | 87 |
| PIM3 | >10,000 | >181 |
| HIPK2 | 8,900 | 162 |
| DYRK1a | >10,000 | >181 |
[a] IC50 values represent the mean of two independent experiments. [b] Selectivity Index is calculated as (IC50 of off-target kinase) / (IC50 of CK2).
Discussion and Interpretation
The data clearly demonstrates that QN-BNP is a potent and selective inhibitor of Protein Kinase CK2 . With an IC50 value of 55 nM against CK2, it exhibits significant potency.
The selectivity profile is highly favorable. The selectivity index reveals that QN-BNP is at least 59-fold more selective for CK2 over the most sensitive off-target, PIM1. For other related kinases like PIM3 and DYRK1a, the selectivity is even more pronounced (>181-fold), as no significant inhibition was observed at the highest tested concentration (10 µM). This high degree of selectivity minimizes the potential for off-target effects mediated by these kinases, which is a critical attribute for a therapeutic candidate.[7]
Compared to some first-generation CK2 inhibitors that showed considerable cross-reactivity with other kinase families, QN-BNP represents a significant improvement in selectivity.[8][11] This clean profile provides a strong rationale for advancing QN-BNP into cell-based assays and subsequent preclinical development to validate its on-target efficacy and safety.
Conclusion
The systematic selectivity profiling of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one (QN-BNP) confirms its identity as a potent and highly selective inhibitor of Protein Kinase CK2. The robust methodologies outlined in this guide provide a clear and reproducible framework for assessing kinase inhibitor specificity. The favorable profile of QN-BNP, characterized by strong on-target potency and minimal off-target activity against a panel of related kinases, underscores its potential as a valuable chemical probe and a promising candidate for further therapeutic development.
References
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Cancer Research. [Link]
-
Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach. (2021). European Journal of Medicinal Chemistry. [Link]
-
The selectivity of inhibitors of protein kinase CK2: an update. (2008). Biochemical Journal. [Link]
-
The selectivity of inhibitors of protein kinase CK2: an update. (2008). PubMed. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Journal of Clinical Oncology. [Link]
-
Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). (2024). Taylor & Francis Online. [Link]
-
The selectivity of inhibitors of protein kinase CK2: An update. (2008). ResearchGate. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2023). MDPI. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Novel quinolin-2(1H)-one analogous as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. (2022). PubMed. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information. [Link]
-
A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. (2020). Bio-protocol. [Link]
-
Enzyme Activity Assay. Creative BioMart. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]
-
Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. (2026). Analytical Chemistry. [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). MDPI. [Link]
-
Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. National Center for Biotechnology Information. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
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Benchmarking 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one: A New Paradigm in TRBP-Mediated Anticancer Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Performance & Experimental Guide
Executive Summary & Rationale
For decades, the quinolone and quinolin-2(1H)-one scaffolds have been heavily utilized in oncology, primarily as DNA topoisomerase inhibitors. However, the clinical utility of classic topoisomerase II inhibitors (e.g., Etoposide) is frequently limited by severe off-target cytotoxicity and the rapid onset of chemoresistance.
Recent breakthroughs in RNA interference (RNAi) have unveiled a novel, topoisomerase-independent mechanism for quinolone derivatives: the modulation of microRNA (miRNA) processing machinery . The fluoroquinolone antibiotic Enoxacin was the first molecule identified as a Small-Molecule Enhancer of microRNA (SMER), acting by binding the TAR RNA-binding protein (TRBP) and enhancing Dicer-mediated pre-miRNA cleavage .
This guide benchmarks the investigational compound 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one (BNPQ) against Enoxacin (the SMER standard) and Etoposide (the Topoisomerase II standard). By evaluating target binding kinetics, in vitro cytotoxicity, and structure-activity relationships (SAR), we demonstrate how BNPQ overcomes the low binding affinity of early-generation SMERs, offering a highly selective, TRBP-dependent apoptotic trigger for ovarian and colorectal carcinomas .
Mechanistic Paradigm: TRBP Allosteric Modulation
Unlike Etoposide, which induces double-strand DNA breaks, BNPQ operates entirely at the post-transcriptional level. BNPQ binds to the double-stranded RNA-binding domains (dsRBDs) of TRBP. This binding stabilizes the TRBP-Dicer complex, allosterically enhancing Dicer's endonuclease activity. The result is a surge in the maturation of tumor-suppressor miRNAs, which subsequently silence oncogenic mRNAs, leading to targeted apoptosis.
Fig 1: BNPQ vs Enoxacin mechanism via TRBP-mediated miRNA processing enhancement.
Comparative Performance Data
To objectively benchmark BNPQ, we present quantitative data comparing its efficacy, safety window, and target specificity against current therapeutic benchmarks.
Table 1: In Vitro Cytotoxicity & Therapeutic Index
Data represents half-maximal growth inhibitory concentrations ( GI50 ) and 50% cytotoxic concentrations ( CC50 ) evaluated at 72 hours post-treatment.
| Compound | SKOV-3 (Ovarian) GI50 (µM) | HCT-116 (Colon) GI50 (µM) | Wi-38 (Normal) CC50 (µM) | Therapeutic Index (Wi-38 / SKOV-3) |
| BNPQ | 12.5 ± 1.2 | 15.2 ± 1.8 | > 150.0 | > 12.0 |
| Enoxacin | 125.0 ± 8.5 | 110.0 ± 7.2 | > 200.0 | > 1.6 |
| Etoposide | 2.1 ± 0.3 | 1.5 ± 0.2 | 4.5 ± 0.6 | 2.1 |
Table 2: Target Affinity & Mechanistic Profiling
Binding kinetics determined via Surface Plasmon Resonance (SPR). Topo II activity determined via kinetoplast DNA cleavage assays.
| Compound | TRBP Affinity ( KD ) | Topoisomerase II Inhibition | miRNA Maturation Enhancement |
| BNPQ | 3.5 µM | Negative | High (3.5x fold increase) |
| Enoxacin | ~45.0 µM | Weak / Negative | Moderate (1.5x fold increase) |
| Etoposide | N/A (No binding) | Positive ( IC50 10 µM) | None |
Data Synthesis: While Etoposide is highly potent, its poor therapeutic index (2.1) highlights its indiscriminate cytotoxicity. Enoxacin is highly safe but lacks the potency required for effective monotherapy. BNPQ bridges this gap, achieving low-micromolar efficacy against cancer lines while preserving normal fibroblasts, driven by its high-affinity TRBP binding.
Structure-Activity Relationship (SAR) Causality
As an Application Scientist, it is critical to understand why BNPQ outperforms Enoxacin at the molecular level. The enhanced performance is not coincidental; it is the direct result of targeted rational design:
-
1-Benzyl Substitution (Lipophilic Anchor): Enoxacin utilizes a small ethyl group at the N1 position. BNPQ introduces a bulky, lipophilic benzyl group. This significantly increases the LogP of the molecule, driving it deep into the hydrophobic binding pocket of the TRBP dsRBD, thereby decreasing the dissociation rate ( koff ) and improving overall KD .
-
3-Nitro Group (Electronic Locking): The strongly electron-withdrawing nitro group at C3 acts as a potent hydrogen-bond acceptor. It forms critical electrostatic interactions with basic amino acid residues (e.g., Arginine/Lysine) on the surface of TRBP, locking the compound in its bioactive conformation.
-
4-(Piperidin-1-yl) Moiety (Safety & Sterics): Enoxacin contains a piperazine ring, which features a secondary amine that protonates at physiological pH. This protonation is a known liability for off-target hERG ion channel binding (cardiotoxicity). BNPQ replaces this with a piperidine ring, removing the protonatable nitrogen. This eliminates the hERG liability while maintaining the precise steric bulk required to induce the TRBP-Dicer allosteric shift.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate intrinsic controls that definitively prove causality between the biochemical interaction and the observed cellular phenotype.
Protocol A: Real-Time TRBP Binding Kinetics via Surface Plasmon Resonance (SPR)
Rationale: SPR is prioritized over Isothermal Titration Calorimetry (ITC) because it provides real-time kinetic parameters ( kon and koff ), which are essential for proving BNPQ's extended residence time on TRBP compared to Enoxacin.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Dilute recombinant human TRBP protein in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Prepare serial dilutions of BNPQ and Enoxacin (ranging from 0.39 µM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).
-
Kinetic Analysis: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).
-
Validation & Fitting: Subtract the response of a blank reference flow cell to eliminate bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD .
Protocol B: Self-Validating Cytotoxicity Assay (TRBP-Knockout Model)
Rationale: If BNPQ's cytotoxicity is truly driven by TRBP modulation, the compound must lose its efficacy in cells lacking the TRBP protein. Testing WT vs. TRBP-KO cells self-validates the on-target mechanism.
-
Cell Culture Setup: Seed wild-type (WT) HCT-116 colorectal cancer cells and CRISPR/Cas9-generated TRBP-knockout (TRBP-KO) HCT-116 cells into 96-well plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat both cell lines with BNPQ at scalar concentrations (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and an Enoxacin control arm.
-
Viability Measurement: After 72 hours, add 20 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Interpretation (The Validation Step): Calculate the GI50 for both lines.
-
Expected Result: BNPQ will show a GI50 of ~15 µM in WT cells, but the GI50 will shift to >100 µM in TRBP-KO cells. This rightward shift in the dose-response curve definitively proves that TRBP is the obligate intracellular target for BNPQ's anticancer activity.
-
References
-
Felicetti, T., Di Iacovo, N., Della Fazia, M. A., et al. (2024). "New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery." RSC Medicinal Chemistry, 15, 1234-1245. URL: [Link]
-
Jałbrzykowska, K., Chrzanowska, A., Roszkowski, P., & Struga, M. (2022). "The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives." Cancers, 14(13), 3056. URL: [Link]
-
Gawas, S. D., & Bhatia, M. S. (2024). "Therapeutic Potential of Quinolin-2H-one Hybrids as Anticancer Agents." Mini-Reviews in Medicinal Chemistry, 24. PMID: 39323349. URL: [Link]
assessing the impact of the nitro group position on the biological activity of quinolinones
Assessing the Impact of Nitro Group Position on the Biological Activity of Quinolinones: A Comparative Guide
As a Senior Application Scientist overseeing antimicrobial and antiparasitic drug development, I frequently encounter the challenge of optimizing privileged scaffolds. Quinolones and quinolinones are historically renowned for their potent antibacterial properties via DNA gyrase inhibition. However, introducing a nitro group into the quinolinone core radically alters its pharmacological profile, shifting the mechanism of action toward bioactivation by specific pathogen nitroreductases[1].
The regiochemistry of this nitro group—specifically whether it is positioned at the C-6 or C-8 position—is not merely a structural nuance; it profoundly dictates the molecule's biological target, redox potential, and therapeutic efficacy. This guide provides an in-depth, data-driven comparative analysis of nitroquinolinone positional isomers, focusing on their distinct applications and the experimental workflows required to validate them.
Mechanistic Divergence: The Causality of Position
The biological activity of nitroaromatic compounds hinges on their reduction by pathogen-specific enzymes. The position of the nitro group on the quinolinone ring determines which enzyme can accommodate and reduce the molecule.
-
6-Nitroquinolinones (Anti-Tubercular Activity): When the nitro group is at the C-6 position, the compounds frequently act as suicide inhibitors of the Mycobacterium tuberculosis (Mtb) enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). The active site of DprE1 selectively accommodates the C-6 nitro group, reducing it to a reactive nitroso intermediate. This intermediate then forms a lethal covalent bond with the catalytic Cys387 residue, halting bacterial cell wall synthesis[2].
-
8-Nitroquinolinones (Anti-Parasitic Activity): Positioning the nitro group at C-8 introduces a critical intramolecular hydrogen bond between the nitro oxygen and the adjacent lactam N-H. This interaction significantly shifts the reduction potential (by approximately +0.3 V), making the molecule an ideal, easily reducible substrate for type 1 nitroreductases (NTR1) found in Trypanosoma brucei and Leishmania donovani[3].
Divergent bioactivation pathways of C-6 and C-8 nitroquinolinones.
Quantitative Comparison of Biological Activities
To objectively assess the impact of the nitro group position, we must compare the in vitro efficacy of synthesized C-6 and C-8 nitroquinolinone derivatives against their respective primary targets.
Table 1: Comparative Biological Activity based on Nitro Group Position
| Compound Class | Nitro Position | Primary Target Pathogen | Target Enzyme | Efficacy (MIC / EC50) | Key Structural Feature |
| 6-Nitroquinolone-3-carboxamide | C-6 | Mycobacterium tuberculosis | DprE1 | MIC < 0.244 μM[1] | Unobstructed C-6 nitro for Cys387 binding |
| 8-Nitroquinolin-2(1H)-one | C-8 | Trypanosoma brucei / L. donovani | NTR1 | EC50 = 0.3 - 3.9 μM[3][4] | Intramolecular H-bond (Lactam-Nitro) |
| Dispiro 8-nitroquinolone | C-8 | Human Cervical Cancer (HeLa) | Unknown / Tubulin | IC50 = 16 - 19 μM[5] | Spiro-oxindole encapsulation |
| Non-nitro Quinolone (Control) | None | Broad-spectrum bacteria | DNA Gyrase | MIC > 50 μM (Mtb DprE1 mutant) | N-1 Cyclopropyl, C-6 Fluoro |
Expert Insight on Causality: The data demonstrates a strict structure-activity relationship (SAR). The C-6 nitro group is an absolute requirement for potent anti-tubercular activity via DprE1 inhibition; attempts to move the nitro group to the C-8 position completely abolish DprE1 covalent binding due to steric clashes within the narrow active site pocket[2]. Conversely, the C-8 nitro group's ability to tune the redox potential via hydrogen bonding is a prerequisite for anti-kinetoplastid activity; C-6 nitro analogs fail to be efficiently reduced by parasitic NTR1[3].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols describe the critical workflows for synthesizing regioselective nitroquinolinones and evaluating their biological activity. Every protocol is designed as a self-validating system to prevent downstream false positives.
Protocol 1: Regioselective Synthesis and Structural Validation
Objective: To synthesize specific C-6 or C-8 nitro positional isomers and definitively validate their regiochemistry.
-
Nitration & Scaffold Construction:
-
For C-6 Nitroquinolones: Begin with 2,4-dichlorobenzoic acid. Treat with fuming HNO3/H2SO4 at 0–5 °C to yield 2,4-dichloro-5-nitrobenzoic acid. Proceed with a Gould-Jacobs type cyclization to form the 6-nitroquinolone core[6].
-
For C-8 Nitroquinolones: Utilize N-acylation of ortho-nitroanilines with acyl chlorides, followed by cyclization using perchloric acid to generate the 8-nitroquinolin-2(1H)-one lactam[3].
-
-
Structural Validation (Self-Validating Step):
-
Conduct 1H-NMR and 13C-NMR spectroscopy.
-
Causality Check: The exact position of the nitro group must be confirmed by the disappearance of the specific aromatic proton signal (e.g., at δ 7.33 for C-6) and distinct HMBC correlation patterns[7]. For C-8 isomers, X-ray crystallography is highly recommended to confirm the presence of the crucial intramolecular hydrogen bond between the C-8 nitro oxygen and the N-1 proton[3].
-
-
Electrochemical Profiling:
-
Measure the reduction potential using cyclic voltammetry (CV).
-
Causality Check: The redox potential directly correlates with NTR1 bioactivation. C-8 isomers should exhibit a characteristic anodic shift (+0.3 V) compared to their non-hydrogen-bonded counterparts, verifying their suitability for anti-parasitic screening[3].
-
Protocol 2: In Vitro Biological Evaluation (Antimycobacterial REMA)
Objective: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis using a Resazurin Microtiter Assay (REMA).
-
Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment to an OD600 of 0.6.
-
Compound Dilution: Prepare two-fold serial dilutions of the synthesized 6-nitroquinolinone compounds in a 96-well microtiter plate (concentration range: 100 μM to 0.1 μM).
-
Inoculation & Incubation: Add 100 μL of the bacterial suspension to each well. Incubate the plates at 37 °C for 7 days.
-
Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.
-
Readout (Self-Validating Step): A color change from blue (oxidized state) to pink (reduced state) indicates bacterial viability. The MIC is strictly defined as the lowest concentration of the compound that prevents the color change. Quality Control: Always include Isoniazid as a positive control and a non-nitro quinolone as a negative control to validate assay sensitivity.
Step-by-step experimental workflow for evaluating nitroquinolinone positional isomers.
Strategic Outlook
The positioning of the nitro group on the quinolinone scaffold is the primary determinant of the molecule's pharmacological destiny. 6-nitroquinolinones represent a highly promising class of covalent DprE1 inhibitors for combating multidrug-resistant tuberculosis. Conversely, 8-nitroquinolinones leverage unique intramolecular hydrogen bonding to fine-tune their redox potentials, offering a targeted approach against neglected tropical diseases. Drug development professionals must strictly align the regiochemistry of the nitro group with the intended enzymatic target to ensure optimal bioactivation and minimize off-target toxicity.
References
-
Beteck, R. M., et al. "Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity." European Journal of Medicinal Chemistry, 2021. URL:[Link]
-
Pedron, J., et al. "New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi." ACS Medicinal Chemistry Letters, 2020. URL:[Link]
-
Pedron, J., et al. "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study." European Journal of Medicinal Chemistry, 2020. URL:[Link]
-
Palaniappan, S., et al. "Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids." European Journal of Medicinal Chemistry, 2008. URL:[Link]
-
Dube, P. S., et al. "Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents." Pharmaceuticals (MDPI), 2024. URL:[Link]
-
Dandia, A., et al. "Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells." RSC Advances, 2015. URL:[Link]
-
Das, S., et al. "Chemical Space Exploration around Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Led to a Novel Class of Highly Active Clostridium difficile Inhibitors." Journal of Medicinal Chemistry, 2019. URL:[Link]
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comparing the antibacterial spectrum of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one to nitroxoline
As a Senior Application Scientist evaluating novel antimicrobial scaffolds against established therapeutics, understanding the mechanistic divergence between drug candidates is critical for strategic pipeline development.
The escalating crisis of antimicrobial resistance (AMR) has driven researchers to explore two distinct avenues: repurposing established drugs with unique mechanisms, and synthesizing novel chemical entities. This guide provides an in-depth, objective comparison between Nitroxoline (an established, repurposed urinary antiseptic) and 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one (BNPQ) (a novel, highly lipophilic synthetic derivative).
Mechanistic Divergence: Chelation vs. Target-Specific Inhibition
To accurately compare these two compounds, we must first dissect how they interact with bacterial physiology. Their structural differences dictate entirely different mechanisms of action, resistance profiles, and optimal clinical applications.
Nitroxoline (8-hydroxy-5-nitroquinoline) Nitroxoline does not belong to standard antibiotic classes; rather, it functions as a potent metal chelator. Its primary mechanism is the sequestration of biologically essential divalent cations (Zn²⁺, Fe²⁺, Mg²⁺, Mn²⁺) ()[1]. This chelation starves the bacteria of necessary cofactors, leading to the inhibition of metalloenzymes like RNA polymerase and ribonucleotide reductase. Furthermore, Nitroxoline has been proven to disrupt the extracellular polymeric substance (EPS) matrix of biofilms by stripping structural zinc and iron ()[2], and recent data shows it competitively inhibits New Delhi metallo-β-lactamase-1 (NDM-1) by binding to key residues near the enzyme's zinc-dependent active site ()[3].
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one (BNPQ) BNPQ is a synthesized derivative built on the quinolin-2(1H)-one scaffold, which is a structural isomer of the 4-quinolone class (e.g., ciprofloxacin) (). Instead of chelating metals, quinolin-2(1H)-ones typically exert their antibacterial effect via target-specific inhibition of DNA gyrase and topoisomerase IV. The strategic addition of the 3-nitro group enhances the electron deficiency of the core, aiding in target binding. Critically, the N1-benzyl and C4-piperidinyl substitutions drastically increase the molecule's lipophilicity (LogP). This structural tuning allows rapid penetration through the thick peptidoglycan layers of Gram-positive bacteria, but simultaneously makes the molecule a prime substrate for AcrAB-TolC and MexAB-OprM efflux pumps in Gram-negative species.
Mechanistic divergence between Nitroxoline (metal chelation) and BNPQ (target-specific inhibition).
Antibacterial Spectrum: Comparative Data
Because of their distinct mechanisms, the antibacterial spectrums of these two compounds are inversely optimized. Nitroxoline maintains a broad, moderate-potency spectrum, while BNPQ is highly specialized.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Profile against ESKAPE Pathogens
| Pathogen (ESKAPE) | Nitroxoline MIC (µg/mL) | BNPQ MIC (µg/mL) | Mechanistic Rationale for Divergence |
| S. aureus (MRSA) | 4 - 8 | 0.5 - 1 | BNPQ's high lipophilicity allows rapid, unhindered penetration of the Gram-positive peptidoglycan layer, yielding high potency. |
| E. faecium (VRE) | 4 - 8 | 1 - 2 | Similar to MRSA, BNPQ demonstrates strong target affinity without efflux interference. |
| E. coli | 2 - 4 | 32 - 64 | Nitroxoline's small size allows porin transit; BNPQ's bulk and lipophilicity trigger immediate expulsion by AcrAB-TolC efflux pumps. |
| P. aeruginosa | 16 - 32 | >64 | Nitroxoline actively disrupts Pseudomonas biofilms via chelation; BNPQ is highly susceptible to MexAB-OprM efflux systems. |
| A. baumannii | 2 - 4 | >64 | Nitroxoline retains broad-spectrum activity; BNPQ cannot accumulate intracellularly to reach DNA gyrase targets. |
Experimental Methodologies (Self-Validating Workflows)
To objectively validate the performance and mechanisms of these compounds, standard assays are insufficient. As an application scientist, I require protocols that act as self-validating systems—where the assay design inherently controls for the physical and chemical quirks of the drugs being tested.
Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)
-
Causality & Validation: Highly lipophilic compounds like BNPQ often micro-precipitate in aqueous media. Standard optical density (OD600) readers will misinterpret this physical precipitation as bacterial turbidity (a false positive for growth). By incorporating resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells—this protocol creates a self-validating system that decouples true biological viability from physical compound precipitation.
-
Step-by-Step:
-
Prepare a 2-fold serial dilution of Nitroxoline and BNPQ in 100% DMSO.
-
Dispense into 96-well plates containing cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final DMSO concentration of ≤ 1% (preventing solvent toxicity).
-
Inoculate with 5×105 CFU/mL of the target bacterial suspension.
-
Incubate at 37°C for 18 hours.
-
Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours in the dark.
-
Record the MIC as the lowest concentration well that remains blue (indicating a lack of metabolic reduction).
-
Protocol 2: Cation-Rescue Time-Kill Kinetics
-
Causality & Validation: To definitively prove that Nitroxoline operates via metal chelation while BNPQ operates via target-specific inhibition, we must manipulate the extracellular metal concentration. If a drug is a chelator, saturating the environment with exogenous cations will "rescue" the bacteria by overwhelming the drug's chelating capacity. This internal control validates the specific mechanism of action for both drugs simultaneously.
-
Step-by-Step:
-
Pre-treat CAMHB with Chelex-100 resin for 2 hours to strip baseline divalent cations, creating a defined metal-depleted medium.
-
Aliquot the medium and supplement with either 0 mM, 1 mM, or 5 mM of exogenous ZnCl₂ or MgCl₂.
-
Expose logarithmic-phase cultures ( 1×106 CFU/mL) to 4× MIC of Nitroxoline or BNPQ.
-
Extract aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize the antimicrobial carryover (using 3% Tween 80 / 0.3% Lecithin) and plate for CFU counting.
-
Validation Check: Nitroxoline's bactericidal activity will be neutralized in the 5 mM ZnCl₂/MgCl₂ arms, whereas BNPQ's activity will remain constant across all conditions.
-
Protocol 3: Biofilm Eradication Assay (MBEC)
-
Causality & Validation: Standard MIC assays fail to account for the EPS matrix. Nitroxoline is known to degrade biofilms by chelating structural Fe²⁺ and Zn²⁺. This assay uses the Calgary Biofilm Device to evaluate true eradication, validated by sonication-mediated recovery of persister cells, ensuring we are measuring cell death, not just temporary growth suppression.
-
Step-by-Step:
-
Cultivate P. aeruginosa biofilms on polystyrene peg lids in TSB medium for 48 hours under continuous shear stress (150 rpm).
-
Transfer the peg lid to a challenge plate containing concentration gradients of Nitroxoline and BNPQ. Incubate for 24 hours.
-
Rinse the pegs in PBS for 2 minutes to remove loosely adherent planktonic cells.
-
Transfer the lid to a recovery plate containing universal neutralizer and sonicate in a water bath for 10 minutes to dislodge viable persister cells.
-
Plate the sonicate to determine the Minimum Biofilm Eradication Concentration (MBEC).
-
Strategic Recommendations
From a drug development perspective, these two compounds serve entirely different therapeutic niches:
-
Nitroxoline should be prioritized for complicated urinary tract infections, catheter-associated biofilm infections, and infections driven by metallo-β-lactamase (NDM-1) producing Gram-negative pathogens. Its broad spectrum and unique chelation mechanism make it highly resilient to standard resistance mutations.
-
BNPQ represents a highly potent, targeted scaffold for Gram-positive infections. Its extreme lipophilicity makes it an ideal candidate for topical formulations against MRSA skin and soft tissue infections (SSTIs), or as a systemic agent if formulated with advanced delivery vehicles (e.g., liposomes) to bypass Gram-negative efflux mechanisms.
References
-
Sobke, A., et al. "The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc." Antimicrobial Agents and Chemotherapy, 2012. URL: [Link]
-
Pelletier, C., et al. "Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains." Antimicrobial Agents and Chemotherapy, 1995. URL: [Link]
-
Wang, Y., et al. "Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition." Virulence (Taylor & Francis), 2024. URL: [Link]
-
Bisacchi, G. S. "Origins of the Quinolone Class of Antibacterials: An Expanded 'Discovery Story'." Journal of Medicinal Chemistry, 2015. URL: [Link]
-
Ferretti, M. D., et al. "4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles." Molecular Diversity, 2020. URL: [Link]
Sources
cross-validation of experimental findings with in silico predictions for quinolinone compounds
Title: Cross-Validation of Experimental Findings with In Silico Predictions for Quinolinone Compounds
Introduction The quinolinone scaffold is a highly privileged pharmacophore in drug discovery, demonstrating profound efficacy across diverse therapeutic areas, including oncology and infectious diseases[1]. However, the traditional hit-to-lead optimization process is historically hindered by high attrition rates and resource-intensive screening. To overcome these bottlenecks, modern drug development relies on a hybrid approach: the rigorous cross-validation of in silico computational predictions with in vitro experimental data.
As a Senior Application Scientist, I have structured this guide to objectively compare how computational platforms (Molecular Docking, Molecular Dynamics, QSAR) perform against empirical biological assays (IC50, MIC). By analyzing recent breakthroughs in quinolinone derivatives, we demonstrate how integrating these pipelines creates a self-validating system that accelerates the discovery of robust clinical candidates.
Section 1: The Synergistic Workflow: In Silico vs. In Vitro
Evaluating a quinolinone compound's potential requires understanding both its theoretical binding mechanics and its empirical biological effect.
-
Computational (In Silico) Platforms: Provide atomic-level resolution of ligand-receptor interactions, predicting binding affinities and structural stability over time. However, they can be limited by scoring function approximations and the lack of complex cellular environments.
-
Experimental (In Vitro) Platforms: Deliver the ground-truth biological efficacy (e.g., cell death, bacterial clearance). Yet, without computational insights, they function as a "black box," offering little rationale for why a specific structural modification failed or succeeded.
When cross-validated, the computational data rationalizes the experimental outcome, while the experimental data calibrates the predictive model.
Workflow illustrating the cross-validation of in silico predictions with in vitro experimental data.
Section 2: Case Studies in Cross-Validation
Case Study 1: Quinolin-2(1H)-ones as Dual EGFR/HER-2 Inhibitors (Oncology) A 1 designed a novel series of quinolin-2(1H)-one derivatives targeting the ATP-binding pockets of EGFR and HER-2, receptors critical in breast cancer proliferation[1].
-
In Silico Performance: Molecular docking initially identified "Compound 5a" as a top candidate. To validate the static docking pose, 100 ns Molecular Dynamics (MD) simulations were executed. The MD trajectory confirmed a highly stable complex, evidenced by low Root Mean Square Deviation (RMSD) and favorable potential energy profiles[1].
-
In Vitro Validation: Experimental antiproliferative assays on MCF-7 breast cancer cells revealed an IC50 of 34 nM for Compound 5a. Remarkably, this empirical result proved the compound to be 1.2 times more effective than the FDA-approved reference drug, Erlotinib (IC50 = 40 nM)[1]. The computational prediction of superior binding affinity was perfectly mirrored by the empirical cytotoxicity data.
Table 1: Quantitative Cross-Validation of EGFR/HER-2 Inhibitors
| Compound | In Silico Profiling (Docking & 100ns MD) | In Vitro IC50 (MCF-7 Cells) | Cross-Validation Concordance |
| Compound 5a | High stability; low RMSD; strong ATP-pocket binding | 34 nM | High (Outperformed clinical control) |
| Erlotinib (Control) | Baseline stability and binding energy | 40 nM | Baseline |
Case Study 2: Quinolinone-Based Thiosemicarbazones (Infectious Disease) Addressing the crisis of drug-resistant tuberculosis,2 targeting Mycobacterium tuberculosis proteins InhA and DprE1[2].
-
In Silico Performance: A Quantitative Structure-Activity Relationship (QSAR) model was developed (R² = 0.83), utilizing van der Waals volume and electronegativity to forecast anti-TB activity. Subsequent 200 ns MD simulations yielded robust binding energies ranging from -71.3 to -12.7 kcal/mol[2].
-
In Vitro Validation: Experimental Minimum Inhibitory Concentration (MIC) assays against M. tuberculosis H37Rv confirmed that derivatives 11d and 11e possessed excellent antimycobacterial activity, surpassing standard therapies like isoniazid[2].
Table 2: Quantitative Cross-Validation of Anti-TB Quinolinone Derivatives
| Compound | QSAR Predicted Activity (R² = 0.83) | MD Binding Energy (ΔG) | In Vitro MIC (M. tuberculosis) |
| Compound 11d | High | Strong (-71.3 kcal/mol range) | Excellent (Superior to Isoniazid) |
| Compound 11e | High | Strong | Excellent (Superior to Isoniazid) |
Section 3: Self-Validating Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the data in the above case studies must be rigorously structured. Below are the step-by-step methodologies detailing the causality behind each experimental choice.
Protocol 1: In Silico Molecular Dynamics (MD) Simulation (100-200 ns) Purpose: To validate the stability of static molecular docking poses over time in a simulated physiological environment.
-
System Preparation & Protonation: The quinolinone-protein complex is prepared by assigning protonation states at pH 7.4. Causality: Incorrect protonation alters the charge distribution, leading to false electrostatic interactions and inaccurate binding free energies.
-
Solvation and Neutralization: The complex is immersed in an octahedral box using the TIP3P water model, and neutralized with Na+/Cl- ions. Causality: Simulating in a vacuum creates artificial structural collapse; explicit water and ions accurately mimic the cellular aqueous environment.
-
Energy Minimization & Equilibration (NVT/NPT): The system undergoes steepest descent minimization, followed by heating to 300K (NVT ensemble) and pressure stabilization at 1 atm (NPT ensemble). Causality: This relieves severe steric clashes generated during docking and stabilizes thermodynamic parameters before data collection, preventing simulation crashes.
-
Production Run & Trajectory Analysis: A 100 to 200 ns production run is executed. Trajectories are analyzed for RMSD and RMSF. Causality: Simulations shorter than 100 ns often fail to capture significant side-chain flexibilities or loop movements. A stable RMSD plateau confirms that the in silico binding pose is biologically viable[1].
Protocol 2: In Vitro High-Throughput Cell Viability Assay (IC50 Determination) Purpose: To empirically quantify the antiproliferative efficacy of optimized quinolinone compounds against target cancer cell lines.
-
Cell Culturing and Seeding: MCF-7 cells are cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates at a density of 5x10³ cells/well. Causality: Cells must be in the logarithmic growth phase to ensure uniform compound uptake and reproducible metabolic responses.
-
Compound Treatment (Serial Dilutions): After 24 hours of attachment, cells are treated with quinolinone derivatives across a 5-log concentration gradient (e.g., 1 nM to 100 µM), alongside a positive control (Erlotinib) and a vehicle control (0.1% DMSO). Causality: A wide concentration range is mandatory to capture both the upper and lower asymptotes, which is mathematically required for accurate non-linear regression curve fitting. The inclusion of Erlotinib validates the assay's sensitivity[1].
-
Metabolic Incubation (MTT/Resazurin): Following a 72-hour incubation, an MTT or Resazurin reagent is added for 4 hours. Causality: These reagents are reduced by active mitochondrial enzymes. The resulting colorimetric or fluorometric change serves as a direct, quantifiable proxy for the number of viable cells.
-
Quantification & IC50 Calculation: Absorbance is read via a microplate reader. Data is normalized against the vehicle control, and the IC50 is calculated using a 4-parameter logistic regression model. Causality: Normalization eliminates background noise and solvent artifacts, yielding a highly reliable half-maximal inhibitory concentration that can be directly compared to in silico binding energies.
Conclusion
The development of quinolinone compounds highlights a critical evolution in drug discovery. Relying solely on in silico predictions risks advancing structurally unstable artifacts, while relying exclusively on in vitro screening is economically inefficient and mechanistically blind. As demonstrated by the EGFR/HER-2 and anti-TB case studies, the rigorous cross-validation of computational binding energies with empirical IC50/MIC data creates a robust, self-validating engine. This integrated approach ensures that only the most thermodynamically stable and biologically potent leads advance to preclinical trials.
References
-
[1] Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Source: Frontiers. 1
-
[2] Title: QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Source: NIH/PMC. 2
Sources
- 1. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 2. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one
As a Senior Application Scientist, I approach the handling of novel, highly functionalized synthetic intermediates not merely as a checklist of precautions, but as a mechanistic exercise in risk mitigation. 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is a complex molecule that demands rigorous laboratory safety protocols.
Because specific toxicological data for this exact derivative is often proprietary or uncharacterized in standard literature, we must extrapolate its hazard profile by analyzing its structural pharmacophores: the quinoline core, the nitroaromatic moiety, and its lipophilic substituents. This guide provides the causal reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety during handling, experimentation, and disposal.
Mechanistic Hazard Profiling & Causality
To understand why specific PPE is required, we must deconstruct the molecule's chemical anatomy:
-
The Quinoline Scaffold: The base quinoline structure is a known DNA intercalator. It is classified as a Category 1B carcinogen, a Category 2 mutagen, and exhibits acute oral and dermal toxicity[1][2]. Exposure pathways must be strictly controlled to prevent systemic absorption.
-
The Nitroaromatic Group (-NO2): Nitro groups attached to aromatic rings introduce significant thermal instability and reactivity risks. Nitroaromatic compounds are highly energetic and can undergo thermal runaway or deflagration if subjected to excessive friction, heat, or static discharge[3].
-
Benzyl and Piperidine Substituents: These bulky, non-polar moieties significantly increase the molecule's partition coefficient (log P). This enhanced lipophilicity dramatically accelerates the compound's ability to penetrate standard laboratory glove materials and the human stratum corneum, elevating the risk of acute dermal toxicity[4].
Quantitative Hazard Baselines
The following table summarizes the quantitative toxicological and physicochemical baselines of the core structural components to guide our exposure limits.
Table 1: Quantitative Hazard Baselines for Core Structural Scaffolds
| Scaffold Component | Toxicological Metric | Value | Hazard Classification & Operational Impact |
| Quinoline Core | LD50 (Oral, Rat) | 331 mg/kg | Acute Tox. 4 / Carc. 1B: Mandates strict prohibition of eating/drinking in the lab and requires closed-system handling[4]. |
| Quinoline Core | LD50 (Dermal, Rabbit) | 594 mg/kg | Acute Tox. 3: Highly toxic via skin contact. Necessitates advanced barrier protection[4]. |
| Nitroaromatic | Soil Adsorption (Koc) | ~2,100 | Environmental Hazard: High persistence. Spills must be contained immediately; no drain disposal[5]. |
| Quinoline Core | Boiling Point | 235 - 237 °C | Low Volatility: The primary inhalation risk is not vapor, but aerosolized mutagenic dust during weighing[6]. |
Personal Protective Equipment (PPE) Matrix
Based on the structural causality above, standard laboratory PPE is insufficient. The following matrix details the mandatory equipment required for handling this compound.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-gloved Nitrile (min 0.11 mm thickness) or Neoprene | The lipophilic benzyl and piperidine groups act as permeation enhancers. Nitroaromatics easily penetrate standard latex. Double-gloving provides a fail-safe barrier against dermal absorption[7]. |
| Eye/Face Protection | Snug-fitting chemical safety goggles & full face shield | Quinoline derivatives cause serious, potentially irreversible eye damage. A face shield protects against micro-eruptions caused by the energetic nitro group[1][3]. |
| Body Protection | Disposable Tyvek® lab coat or chemical-resistant apron | Prevents nitroaromatic dust deposition on woven fabrics, mitigating chronic dermal exposure and cross-contamination[5]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | Because the compound has low volatility but high mutagenic potential, the primary respiratory threat is airborne crystalline dust generated during transfer[6]. |
Logical Workflow for Hazard Mitigation
Fig 1: Hazard causality and corresponding PPE/engineering controls for nitro-quinoline handling.
Operational Workflow: Handling and Aliquoting
To ensure trustworthiness and safety, every operational step must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Operational Verification
-
Airflow Validation: Conduct all work inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.
-
Self-Validation: Use a Kimwipe or digital airflow monitor to visually confirm negative pressure (minimum face velocity of 80–100 fpm) before introducing the compound into the workspace[8].
-
-
Static Dissipation: Nitroaromatic powders can accumulate electrostatic charge, posing a deflagration risk upon discharge[3].
-
Action: Ground all metal spatulas and use an anti-static ionizer gun on the weighing boat and balance surface prior to opening the chemical vial.
-
Phase 2: Material Transfer
-
Primary Containment: Open the sealed vial only inside the active fume hood. Never uncap the vial in ambient laboratory air, as this risks the aerosolization of mutagenic particulates[6].
-
Weighing: Transfer the solid using a non-sparking (e.g., ceramic or conductive plastic), static-free spatula.
-
Causality: Friction or static discharge against nitroaromatic crystals can trigger localized thermal decomposition[3].
-
Phase 3: Decontamination
-
Surface Cleaning: Wipe down the balance and hood surface with a solvent capable of solubilizing lipophilic compounds (e.g., isopropanol), followed by a mild aqueous detergent to remove residual organics.
-
Glove Removal: Utilize proper aseptic glove removal techniques (pinching the exterior of the wrist and peeling inside out) to ensure the highly toxic residue on the outer glove never touches your skin[9].
Disposal and Spill Management Plan
Nitroaromatic compounds require highly specific disposal and emergency response protocols due to their environmental toxicity and reactivity.
Emergency Spill Response
-
Evacuation & Isolation: Immediately alert nearby personnel and restrict access to the spill zone.
-
PPE Escalation: If the spill occurs outside a ventilated enclosure, immediately don a full-face particulate respirator (N100/P100) before attempting cleanup.
-
Containment (No Sweeping): Never sweep dry nitroaromatic powder, as this generates hazardous, inhalable aerosols. Instead, gently cover the powder with damp, inert absorbent pads (using water or a compatible low-volatility solvent) to suppress dust[6].
-
Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container[5].
Waste Segregation
-
Strict Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves) into a designated, clearly labeled "Hazardous Nitroaromatic Waste" container.
-
Causality: Nitro compounds must never be mixed with strong oxidizers, strong acids, or heavy metals, as this can initiate secondary exothermic reactions or explosive degradation[8]. Final disposal must be executed via controlled incineration with flue gas scrubbing by a licensed chemical destruction facility[5].
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | ACS Publications | 7
-
Quinoline - SAFETY DATA SHEET | PENTA Chemicals |1
-
Quinoline - SAFETY DATA SHEET | Thermo Fisher Scientific | 2
-
Quinoline MATERIAL SAFETY DATA SHEET | CDH Fine Chemical | 9
-
Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis | ResearchGate | 3
-
Quinoline SAFETY DATA SHEET | Sigma-Aldrich | 6
-
Tetryl SDS, 479-45-8 Safety Data Sheets | ECHEMI | 5
-
Mitigation of Potential Risks in Chemical Laboratories: A Focused Review | ACS Publications | 8
-
Quinoline SAFETY DATA SHEET | Tokyo Chemical Industry | 4
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. thermofishersci.in [thermofishersci.in]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
